molecular formula C8H7ClO4S B1391729 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride CAS No. 87474-15-5

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Cat. No.: B1391729
CAS No.: 87474-15-5
M. Wt: 234.66 g/mol
InChI Key: WPRMKPUAZYSFOY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H7ClO4S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRMKPUAZYSFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677629
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87474-15-5
Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
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Record name 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions have made it a cornerstone for the design of novel therapeutics. This guide focuses on a key derivative, 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride , a versatile building block for introducing the sulfonyl moiety onto the benzodioxine core. This reactive intermediate opens avenues for the synthesis of a diverse array of sulfonamides and related compounds, which have shown significant promise in various therapeutic areas, including oncology and cardiovascular disease. This document provides an in-depth exploration of its synthesis, chemical properties, and critical role as a synthetic intermediate in drug development, with a particular focus on the causality behind experimental choices and protocols.

Section 1: Core Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the bedrock of reproducible scientific research. This section provides the definitive identification and key physical properties of the title compound.

Chemical Identity

The unequivocal identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish it from its isomers, as the position of the sulfonyl chloride group dictates its reactivity and the geometry of its derivatives.

  • Systematic Name: this compound

  • CAS Number: 87474-15-5[1][2][3]

  • Molecular Formula: C₈H₇ClO₄S

  • Molecular Weight: 234.66 g/mol

  • Structure:

    alt text

Physicochemical Data Summary

A comprehensive understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The following table summarizes the key properties of this compound.

PropertyValueSource
AppearanceWhite to off-white crystalline powderGeneral Supplier Data
Melting PointNot available-
Boiling PointNot available-
SolubilityReacts with water. Soluble in aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF).

Section 2: Synthesis of this compound

The synthesis of this compound is a critical process for its utilization as a building block. The most direct and industrially scalable approach involves the electrophilic chlorosulfonation of the pre-formed 2,3-dihydro-1,4-benzodioxin.

Theoretical Underpinnings of the Synthetic Strategy

The synthesis hinges on the principles of electrophilic aromatic substitution. The benzodioxine ring system is activated towards electrophilic attack due to the electron-donating nature of the ether oxygens. The choice of chlorosulfonic acid as the reagent is strategic; it serves as both the source of the electrophile (SO₃) and the chlorinating agent. The reaction proceeds via the formation of a sulfonic acid intermediate, which is then converted in situ to the sulfonyl chloride.

The regioselectivity of the sulfonation is directed by the activating effect of the dioxine ring. The 5- and 6-positions are electronically favored for substitution. While a mixture of isomers is possible, reaction conditions can be optimized to favor the formation of the 5-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is based on established methods for the direct chlorosulfonation of activated aromatic compounds and is adapted for the specific synthesis of this compound[4].

Materials:

  • 2,3-Dihydro-1,4-benzodioxin (1 equivalent)

  • Chlorosulfonic acid (3-5 equivalents)

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxin (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. A vigorous evolution of HCl gas will be observed; ensure the reaction is conducted in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with water and extracting with an organic solvent.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.

  • Excess Chlorosulfonic Acid: Using a stoichiometric excess of chlorosulfonic acid ensures the complete conversion of the starting material and drives the reaction towards the formation of the sulfonyl chloride over the sulfonic acid.

  • Low Temperature: Maintaining a low temperature throughout the reaction is paramount to control the reaction rate, prevent over-sulfonation or degradation of the starting material and product, and improve the regioselectivity.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the chlorosulfonation of 2,3-dihydro-1,4-benzodioxin.

G cluster_0 Step 1: Formation of Sulfonic Acid cluster_1 Step 2: Conversion to Sulfonyl Chloride start 2,3-Dihydro-1,4-benzodioxin reagent1 + SO3 (from HSO3Cl) intermediate1 Arenium Ion Intermediate product1 2,3-Dihydro-1,4-benzodioxine-5-sulfonic acid intermediate1->product1 Deprotonation start2 2,3-Dihydro-1,4-benzodioxine-5-sulfonic acid reagent1->intermediate1 Electrophilic Attack reagent2 - H+ product2 This compound start2->product2 Chlorination reagent3 + HSO3Cl (or SOCl2 generated in situ)

Caption: Proposed two-step mechanism for the synthesis.

Section 3: Reactivity and Role as a Synthetic Intermediate

This compound is a highly reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Synthesis of Sulfonamides

The most common application of this compound is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many approved drugs.

General Protocol for Sulfonamide Synthesis:

  • Setup: Dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Addition: Cool the solution to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: The reaction is typically worked up by washing with aqueous acid and brine, followed by drying and concentration. The resulting sulfonamide is then purified by chromatography or recrystallization.

G start This compound reagent + R1R2NH (Primary or Secondary Amine) product 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide derivative reagent->product Nucleophilic Acyl Substitution base Base (e.g., Et3N)

Caption: General scheme for sulfonamide synthesis.

Applications in Drug Discovery: A Case Study in PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxine moiety is a key structural feature in a number of inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in cancer therapy. While many reported syntheses of benzodioxine-based PARP1 inhibitors start from the corresponding carboxylic acid, the 5-sulfonyl chloride provides an alternative and versatile entry point for creating novel analogs. The sulfonamide linkage can act as a hydrogen bond donor and acceptor, influencing the binding affinity and selectivity of the inhibitor.

For instance, the synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide, a known PARP1 inhibitor, proceeds from the corresponding carboxylic acid.[4] The analogous 5-sulfonamide, readily prepared from the 5-sulfonyl chloride, offers a different vector for chemical modification and exploration of the structure-activity relationship (SAR). Researchers can synthesize a library of sulfonamides by reacting the 5-sulfonyl chloride with a diverse range of amines to probe the binding pocket of PARP1 and optimize inhibitor potency and pharmacokinetic properties.

Section 4: Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be deshielded due to the electron-withdrawing sulfonyl chloride group. The ethylene bridge protons of the dioxine ring will appear as a multiplet, typically around 4.3-4.5 ppm.

  • ¹³C NMR: The carbon NMR will display signals for the eight carbon atoms. The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the sulfonyl group being significantly deshielded. The carbons of the ethylene bridge will resonate around 64-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

  • S=O Asymmetric Stretch: Expected in the region of 1370-1390 cm⁻¹.

  • S=O Symmetric Stretch: Expected in the region of 1170-1190 cm⁻¹.

  • C-O-C Stretch: Aromatic ether stretches will be observed around 1200-1280 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 234, along with a characteristic M+2 peak at m/z 236 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of SO₂Cl, SO₂, and Cl.

Section 5: Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting.

  • Reactivity: It is moisture-sensitive and reacts with water, alcohols, and other nucleophilic reagents. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a certified chemical fume hood.

Conclusion

This compound, with the definitive CAS number 87474-15-5, stands out as a pivotal synthetic intermediate for medicinal chemists and drug discovery scientists. Its straightforward synthesis via direct chlorosulfonation of 2,3-dihydro-1,4-benzodioxin, coupled with the high reactivity of the sulfonyl chloride group, provides a versatile platform for the creation of diverse sulfonamide libraries. The insights into its synthesis, reactivity, and potential applications, particularly in the realm of PARP1 inhibitors, underscore its importance. This guide serves as a foundational resource, encouraging further exploration and innovative application of this valuable building block in the quest for novel and effective therapeutics.

References

Spectroscopic Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2,3-dihydro-1,4-benzodioxine moiety in a variety of biologically active molecules. The introduction of a sulfonyl chloride group at the 5-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate. This guide offers a comprehensive examination of its NMR characteristics, underpinned by established spectroscopic principles and data from analogous structures, to support the structural elucidation and further synthetic utility of this compound.

Molecular Structure and Numbering

The structural integrity and purity of synthesized compounds are paramount in drug discovery and development. NMR spectroscopy stands as a primary tool for the unambiguous determination of molecular structure. The numbering convention used in this guide for the assignment of NMR signals is presented below.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The protons of the ethylene dioxy bridge (-O-CH₂-CH₂-O-) are expected to appear as a singlet or a complex multiplet, depending on the conformational flexibility of the dioxane ring. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The strong electron-withdrawing nature of the sulfonyl chloride group will significantly deshield the ortho proton (H-6) and have a lesser, but still noticeable, effect on the other aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-3~ 4.3 - 4.5m-
H-6~ 7.9 - 8.1d~ 8.0
H-7~ 7.2 - 7.4t~ 8.0
H-8~ 7.0 - 7.2d~ 8.0

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known spectrum of 2,3-dihydro-1,4-benzodioxine and the substituent effects of the sulfonyl chloride group. The carbon atom directly attached to the sulfonyl chloride group (C-5) will be significantly deshielded. The other aromatic carbons will also experience shifts based on their position relative to the electron-withdrawing substituent.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-3~ 64.0 - 65.0
C-6~ 128.0 - 130.0
C-7~ 124.0 - 126.0
C-8~ 118.0 - 120.0
C-5~ 140.0 - 142.0
C-4a~ 144.0 - 146.0
C-8a~ 142.0 - 144.0

Predicted in CDCl₃ at 100 MHz.

Experimental Protocol

The following section outlines a robust, self-validating experimental protocol for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound

This synthesis is adapted from a known procedure for the preparation of the analogous 2,3-dihydrobenzofuran-5-sulfonyl chloride. The key to this synthesis is the direct sulfonation of the aromatic ring followed by conversion to the sulfonyl chloride.

Benzodioxine 2,3-Dihydro-1,4-benzodioxine Reaction Sulfonation Benzodioxine->Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,3-dihydro-1,4-benzodioxine.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxine. The temperature should be maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound is then collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure sulfonyl chloride.

NMR Sample Preparation and Analysis

The integrity of NMR data is critically dependent on meticulous sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3] CDCl₃ is a common choice for non-polar organic molecules.[3]

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4] Standard acquisition parameters should be employed.[4] For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Trustworthiness and Validation

The predicted NMR data presented in this guide is grounded in the fundamental principles of NMR spectroscopy, specifically the well-documented and predictable nature of substituent chemical shift effects. The experimental protocols are standard, widely accepted procedures in synthetic and analytical chemistry, ensuring reproducibility and reliability. The synthesis relies on a robust and high-yielding chemical transformation, and the NMR sample preparation follows best practices to ensure high-quality data acquisition.

References

mass spectrometry analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The benzodioxine moiety is a structural feature in numerous drugs and drug candidates, valued for its ability to interact with biological receptors and enzymes.[1] The sulfonyl chloride group is a highly reactive functional group, making the compound a versatile building block for creating sulfonamides and other derivatives, which are classes of compounds with broad therapeutic applications, including diuretic and antihypertensive agents.[2]

Given its role in drug development, the precise and accurate characterization of this compound is critical. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing ionization strategies, fragmentation behavior, and quantitative method development for researchers and drug development professionals.

Physicochemical Properties and Structural Data

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 850568-59-1[3]
Molecular Formula C₈H₇ClO₄SCalculated
Monoisotopic Mass 233.9702 DaCalculated
Average Mass 234.66 DaCalculated
Reactivity Note Sulfonyl chlorides are known to react with water and other nucleophiles.

Part 1: Ionization & Instrumentation

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound, as it governs the type and quality of data obtained.[4][5] For a molecule like this compound, which possesses moderate polarity and thermal lability, soft ionization techniques coupled with liquid chromatography (LC-MS) are generally preferred.

Recommended Ionization Techniques

Atmospheric Pressure Chemical Ionization (APCI): APCI is often the superior choice for analyzing sulfonyl chlorides and related sulfonamides.[6][7] It is particularly effective for moderately polar compounds that are less amenable to electrospray. Ionization occurs in the gas phase via a corona discharge, which typically results in robust and stable protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation. For certain sulfonates, APCI in negative ion mode can produce stable precursor ions that are ideal for quantitative analysis.[6]

Electrospray Ionization (ESI): ESI is another powerful soft ionization technique, though it can sometimes present challenges for sulfonyl chlorides.[4] While it can produce the desired [M+H]⁺ ion, the high reactivity of the sulfonyl chloride group can lead to the formation of multiple adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) in the presence of mobile phase additives, which can dilute the signal of the primary ion of interest and complicate spectral interpretation.[6] Careful optimization of the mobile phase is crucial for successful ESI analysis.

Experimental Workflow: From Sample to Data

The overall process for analyzing this compound by LC-MS/MS is a multi-step workflow designed to ensure accuracy and reproducibility.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Analyte Stock Solution in Aprotic Solvent (e.g., ACN) Dilution Dilution to Working Concentration Sample->Dilution Spiking Spiking into Matrix (if applicable) Dilution->Spiking LC Liquid Chromatography (Reversed-Phase C18) Spiking->LC Ionization Ionization Source (APCI or ESI) LC->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 CID Quadrupole 2 (q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Scanning CID->MS2 Detector Ion Detection MS2->Detector Processing Chromatogram Integration & Spectral Analysis Detector->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Reporting & Interpretation Quant->Report

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Part 2: Fragmentation Analysis

Understanding the fragmentation pattern is paramount for structural confirmation and for developing highly selective quantitative methods (e.g., MRM/SRM). The fragmentation of this compound is driven by the cleavage of its most labile bonds, primarily within the sulfonyl chloride group and the ether linkages of the dioxine ring.

Molecular Ion and Isotopic Pattern

The first step in spectral analysis is to identify the molecular ion. Due to the presence of both chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³³S/³⁴S), the molecular ion will exhibit a characteristic isotopic pattern. The M+2 peak, primarily due to the ³⁷Cl isotope, will have an abundance of approximately 32% relative to the monoisotopic M peak. This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule.

IonCalculated m/z (Monoisotopic)Description
[M+H]⁺234.9780Protonated molecule (³⁵Cl, ³²S)
[M+2+H]⁺236.9750Isotopic peak (³⁷Cl, ³²S)
[M+Na]⁺256.9599Sodium adduct (³⁵Cl, ³²S)
Proposed Fragmentation Pathway

Based on established fragmentation rules for sulfonyl chlorides and benzodioxine structures, a predictive fragmentation pathway can be proposed.[8][9][10] The primary fragmentation events are expected to be the loss of the highly reactive components of the sulfonyl chloride group.

Fragmentation_Pathway M [M+H]⁺ m/z 235 F1 [M+H - HCl]⁺ m/z 199 M->F1 - HCl (36 Da) F2 [M+H - SO₂]⁺ m/z 171 M->F2 - SO₂ (64 Da) F3 [M+H - SO₂Cl]⁺ m/z 136 F1->F3 - SO₂ (64 Da) F2->F3 - Cl (35 Da) F4 Fragment m/z 108 F3->F4 - C₂H₂O (42 Da) F5 Fragment m/z 80 F4->F5 - CO (28 Da)

Caption: Proposed major fragmentation pathway for protonated this compound.

Detailed Fragmentation Steps:

  • Loss of HCl (m/z 235 → m/z 199): A common initial loss from sulfonyl chlorides is the neutral loss of hydrogen chloride, leading to a stable sulfene intermediate.

  • Loss of Sulfur Dioxide (m/z 235 → m/z 171): The C-S bond can cleave, followed by the loss of sulfur dioxide (SO₂), a very stable neutral molecule. This would leave a chlorobenzodioxine cation.

  • Loss of the Sulfonyl Chloride Radical (m/z 235 → m/z 136): The most direct fragmentation is the cleavage of the C-S bond, resulting in the loss of the •SO₂Cl radical to yield the stable 2,3-dihydro-1,4-benzodioxine cation. This is often a dominant fragment.

  • Ring Fragmentation (m/z 136 → m/z 108): The benzodioxine cation can undergo further fragmentation, such as the loss of an ethylene oxide moiety (C₂H₄O) or sequential losses to yield smaller, stable aromatic ions. A common subsequent loss is carbon monoxide (CO).

Part 3: Quantitative Analysis Protocol (LC-MS/MS)

For drug development and quality control, a robust quantitative method is essential. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.

Step-by-Step Protocol

Objective: To develop a selective and sensitive method for the quantification of this compound.

  • Analyte Tuning: Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer.

    • Optimize source parameters (e.g., gas flows, temperature, capillary voltage) in both APCI and ESI modes to maximize the signal for the precursor ion ([M+H]⁺ at m/z 235).

  • Precursor Ion Selection: In Q1, isolate the most intense and stable precursor ion, which is predicted to be m/z 235.

  • Collision-Induced Dissociation (CID): In the collision cell (q2), apply a range of collision energies (e.g., 5-40 eV) to fragment the precursor ion.

  • Product Ion Selection: In Q3, monitor the resulting product ions. Identify 2-3 of the most intense and specific fragment ions from the fragmentation pathway (e.g., m/z 199, 171, 136).

  • MRM Transition Optimization: For each selected product ion, optimize the collision energy to maximize its signal intensity. The combination of a precursor ion and a product ion is known as an MRM transition.

  • Chromatography:

    • Column: Use a standard reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to ensure the analyte is well-retained and elutes as a sharp, symmetric peak, free from matrix interference.

  • Method Validation: Prepare a calibration curve using a series of known concentrations. Analyze quality control (QC) samples at low, medium, and high concentrations to assess accuracy, precision, and reproducibility.

Example MRM Method Parameters
ParameterSettingRationale
Ionization Mode APCI, PositiveProvides robust ionization for this class of compounds.
Precursor Ion (Q1) m/z 235.0Corresponds to the protonated molecule [M+H]⁺.
MRM Transition 1 (Quantifier) 235.0 → 136.0Represents the specific loss of the SO₂Cl group, a highly characteristic fragmentation.
MRM Transition 2 (Qualifier) 235.0 → 199.0Represents the loss of HCl, providing confirmation of the identification.
Collision Energy (CE) 15-25 eV (Optimize)Energy required to induce characteristic fragmentation. Must be empirically determined.
Dwell Time 50-100 msSufficient time to acquire adequate data points across the chromatographic peak.

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive technique for its characterization and quantification. A successful analysis hinges on the selection of an appropriate soft ionization technique, with APCI often being the preferred method. A thorough understanding of the molecule's predictable fragmentation pattern—dominated by the loss of the sulfonyl chloride functional group—is crucial for both structural confirmation and the development of highly selective and sensitive LC-MS/MS methods. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to achieve accurate and reliable results in their work with this important synthetic intermediate.

References

reactivity and stability of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Understanding a Versatile Synthetic Intermediate

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, recognized as a "versatile template" for designing molecules with a wide spectrum of biological activities.[1] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it a privileged motif in drug discovery. When functionalized with a sulfonyl chloride group at the 5-position, it becomes This compound , a highly reactive and valuable intermediate.

This guide provides an in-depth analysis of the chemical personality of this compound. We will move beyond simple reaction schemes to explore the causality behind its reactivity, the nuances of its stability, and the practical, field-proven protocols for its effective use. The objective is to equip researchers with the expert knowledge required to leverage this reagent's full potential while ensuring safe and reproducible outcomes.

Core Chemical and Physical Characteristics

A foundational understanding begins with the compound's basic properties. These data are critical for experimental design, safety assessments, and analytical characterization.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 87474-15-5; 850568-59-1[3][4]
Molecular Formula C₈H₇ClO₄S[2]
Molecular Weight 234.66 g/mol [5]
Appearance Off-white to light green solid[5][6]
Melting Point 55 - 59 °C (approximate)

The Duality of Stability: A Moisture-Sensitive Reagent

The utility of this compound is intrinsically linked to its high reactivity, which conversely dictates its limited stability, particularly in the presence of nucleophiles.

Inherent Instability: Sensitivity to Moisture

The most critical stability factor is its pronounced sensitivity to moisture.[7] Sulfonyl chlorides readily undergo hydrolysis upon contact with water, even atmospheric moisture. This reaction is often vigorous and exothermic.[7]

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of the corresponding 2,3-dihydro-1,4-benzodioxine-5-sulfonic acid and hydrochloric acid (HCl).

Caption: Hydrolysis of the sulfonyl chloride to its sulfonic acid.

This propensity for hydrolysis necessitates stringent handling and storage protocols. The presence of the sulfonic acid impurity can complicate subsequent reactions and purification steps, reducing yields and potentially generating unwanted side products.

Recommended Storage and Handling Protocols

To preserve the integrity of the reagent and ensure experimental reproducibility, the following self-validating system for storage and handling must be implemented:

  • Inert Atmosphere: Always handle and store the compound under an inert gas, such as nitrogen or argon.[7] This displaces atmospheric moisture and oxygen.

  • Dry Conditions: Use oven-dried glassware and anhydrous solvents for all reactions. The workplace should be kept dry.[7]

  • Tightly Sealed Containers: Store in a tightly closed container to prevent moisture ingress.[5] Containers that have been opened must be carefully resealed.[8]

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][8] Recommended storage temperatures are often indicated on the product label.

  • Incompatibilities: The compound is incompatible with and should be stored away from water, strong bases, alcohols, amines, and strong oxidizing agents.[5]

The Landscape of Reactivity: A Versatile Electrophile

The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Core Reactivity: Sulfonamide Synthesis

The premier application of this reagent in drug discovery is the synthesis of sulfonamides. The sulfonamide group is a key amide bioisostere, offering improved metabolic stability and different hydrogen bonding capabilities, which can significantly enhance a drug candidate's pharmacokinetic profile and binding affinity.[9]

The reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, driving it to completion.

Caption: Reaction of the sulfonyl chloride with an amine to form a sulfonamide.

This reaction is robust and high-yielding, forming the basis for creating libraries of drug-like molecules. For instance, derivatives of 2,3-dihydrobenzo[b][7]dioxine have been synthesized as potent PARP1 inhibitors for cancer therapy, showcasing the importance of this scaffold and the sulfonamide linkage.[10]

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide

This protocol provides a self-validating, step-by-step methodology for a typical sulfonylation reaction.

Objective: To synthesize a N-substituted-2,3-dihydro-1,4-benzodioxine-5-sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: Under an inert atmosphere (Ar or N₂), add the desired amine (1.1 eq) and anhydrous DCM to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled amine solution and stir for 5 minutes.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting sulfonyl chloride.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Amine (1.1 eq) & Anhydrous DCM to Flask prep2 2. Cool to 0 °C prep1->prep2 prep3 3. Add Et3N (1.5 eq) prep2->prep3 react1 4. Add Sulfonyl Chloride (1.0 eq) in DCM dropwise prep3->react1 react2 5. Warm to RT, Stir 2-4h (Monitor by TLC/LC-MS) react1->react2 workup1 6. Quench with Water react2->workup1 workup2 7. Aqueous Washes (HCl, NaHCO3, Brine) workup1->workup2 workup3 8. Dry (MgSO4) & Concentrate workup2->workup3 purify 9. Purify (Chromatography or Recrystallization) workup3->purify

Caption: Experimental workflow for sulfonamide synthesis.

Safety Profile and Hazard Management

As a reactive chemical, this compound presents several hazards that demand strict adherence to safety protocols.[5][7]

  • Primary Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage.[11] Contact with skin or eyes requires immediate and thorough rinsing with water.[5]

    • Harmful if Swallowed (H302): Do not ingest. If swallowed, rinse mouth but do not induce vomiting.[5]

    • Moisture Reactive: Reacts violently with water.[7]

  • Personal Protective Equipment (PPE):

    • Wear impervious gloves, protective clothing, and splash-proof safety goggles or a face shield.[5]

  • Engineering Controls:

    • All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5]

  • Spill and Disposal:

    • In case of a spill, cover with a dry, inert absorbent material (e.g., Chemizorb® or sand), collect, and dispose of as hazardous chemical waste. Do not use water. Ensure drains are covered.[7]

Conclusion: A Key Building Block for Modern Drug Discovery

This compound is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its predictable, yet potent, reactivity allows for the reliable synthesis of sulfonamides, providing a pathway to novel chemical entities with potentially superior therapeutic properties. While its sensitivity to moisture demands careful and skilled handling, understanding this limitation is key to unlocking its synthetic potential. By adhering to the principles of chemical reactivity, stability, and safety outlined in this guide, researchers can confidently and effectively incorporate this versatile building block into their drug discovery programs.

References

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, a key intermediate in the synthesis of alpha-1 adrenergic receptor blockers. The document delves into the historical context of its parent scaffold's discovery, its synthesis through chlorosulfonation of 2,3-dihydro-1,4-benzodioxan, its chemical properties, and its pivotal role in the development of pharmaceuticals, most notably Doxazosin. Detailed experimental protocols, safety information, and spectroscopic data are presented to support researchers in their synthetic and drug discovery endeavors.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of alpha-1 adrenergic receptor antagonists, a class of drugs primarily used to treat hypertension and benign prostatic hyperplasia (BPH). The exploration of 2,3-dihydro-1,4-benzodioxin derivatives as pharmacologically active agents gained momentum in the latter half of the 20th century. A pivotal moment in this field was the systematic investigation into 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins in the late 1980s, which laid the groundwork for understanding the structure-activity relationships within this class of compounds.

While the precise first synthesis of this compound is not prominently documented as a standalone discovery, its emergence is a direct consequence of the need for versatile intermediates in the synthesis of targeted therapeutics like Doxazosin. The development of Doxazosin, a potent and selective alpha-1 adrenoceptor antagonist, necessitated a reliable synthetic route to introduce the benzodioxan moiety, for which the sulfonyl chloride derivative serves as a crucial building block.

Synthesis and Mechanism

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 2,3-dihydro-1,4-benzodioxan with chlorosulfonic acid.

Reaction Mechanism

The chlorosulfonation of 2,3-dihydro-1,4-benzodioxan proceeds via a classic electrophilic aromatic substitution mechanism. The highly electrophilic sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, acts as the primary electrophile. The benzene ring of the benzodioxan nucleus, activated by the ether-like oxygen atoms, attacks the sulfur trioxide. A subsequent loss of a proton restores aromaticity, and the resulting sulfonic acid is then converted to the sulfonyl chloride by reaction with the chlorosulfonic acid. The ether-like oxygens of the dioxan ring are ortho-, para-directing, leading to substitution at the 5- and 6-positions.

Figure 1: Simplified reaction mechanism for the chlorosulfonation of 2,3-dihydro-1,4-benzodioxan.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic compounds.

Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxan

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 2,3-dihydro-1,4-benzodioxan dissolved in anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition should be performed over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Chlorosulfonic acid reacts violently with water; therefore, anhydrous conditions are crucial for safety and to prevent decomposition of the reagent.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid controls the reaction rate and minimizes the formation of side products.

  • Slow Addition: Slow, dropwise addition of the highly reactive chlorosulfonic acid prevents a dangerous exotherm and allows for better control of the reaction.

  • Ice Quench: The reaction is quenched by pouring it onto ice to rapidly cool the mixture and decompose any remaining chlorosulfonic acid. This must be done cautiously due to the vigorous reaction of chlorosulfonic acid with water.

  • Aqueous Work-up: The washing steps are necessary to remove any remaining acids and inorganic byproducts. The sodium bicarbonate wash neutralizes any residual acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
CAS Number 87474-15-5
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and the dioxan ring protons. The aromatic protons will be in the downfield region (around 7.0-8.0 ppm), with their splitting pattern and chemical shifts influenced by the electron-withdrawing sulfonyl chloride group. The methylene protons of the dioxan ring will appear as a multiplet in the upfield region (around 4.3-4.5 ppm).

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display signals for the eight carbon atoms. The aromatic carbons will resonate in the range of 115-150 ppm. The carbon bearing the sulfonyl chloride group will be significantly downfield. The two equivalent methylene carbons of the dioxan ring will appear in the aliphatic region, typically around 64-65 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Key expected peaks include:

  • ~1370-1380 cm⁻¹ and ~1170-1190 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2960 cm⁻¹: C-H stretching of the methylene groups in the dioxan ring.

  • ~1200-1300 cm⁻¹: C-O-C stretching of the ether linkages.

Mass Spectrometry (Expected)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 234, with a characteristic M+2 peak at m/z 236 with an intensity of about one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of Cl (m/z 199) and SO₂ (m/z 170).

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Doxazosin.

Synthesis of Doxazosin

In the synthesis of Doxazosin, the sulfonyl chloride is typically converted to the corresponding sulfonamide, which then undergoes further reactions to build the final drug molecule. The sulfonyl chloride provides a reactive handle for the introduction of the nitrogen-containing side chain.

Figure 2: Role of the sulfonyl chloride in Doxazosin synthesis.

The use of this intermediate is detailed in various patents for the preparation of Doxazosin and its salts. These processes often involve the reaction of the sulfonyl chloride with an appropriate amine to form a sulfonamide linkage, which is a core part of the final drug's structure.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not a widely known compound in its own right, holds a critical position as an intermediate in the synthesis of important pharmaceuticals. Its preparation via chlorosulfonation of 2,3-dihydro-1,4-benzodioxan is a standard yet powerful method for introducing a reactive sulfonyl chloride group onto the benzodioxan scaffold. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers with the necessary knowledge for its safe and effective use in the laboratory.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, have established them as a privileged scaffold in drug discovery.[1] The synthesis of novel sulfonamide derivatives is a critical endeavor for lead optimization and the development of new chemical entities. This application note provides a detailed protocol for the synthesis of N-substituted sulfonamides utilizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, a versatile building block for creating structurally diverse compound libraries.

The 2,3-dihydro-1,4-benzodioxine moiety offers a unique combination of rigidity and lipophilicity, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide. The general synthetic route involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[1]

Reaction Mechanism and Rationale

The synthesis of sulfonamides from this compound and an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion, a good leaving group, to form the sulfonamide. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of a representative sulfonamide. The quantities and reaction parameters may be optimized for different amine substrates.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound234.661.0235 mg
Primary or Secondary AmineVaries1.1Varies
Pyridine (anhydrous)79.101.50.12 mL
Dichloromethane (DCM, anhydrous)84.93-~10 mL
1M Hydrochloric Acid (HCl)--As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed
Brine (saturated NaCl solution)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Silica Gel (for column chromatography)--As needed
Solvents for Chromatography (e.g., Hexanes/Ethyl Acetate)--As needed
Instrumentation
  • Magnetic stirrer with stir bar

  • Round-bottom flask (flame-dried)

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Detailed Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1][3]

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical transformation.

experimental_workflow reagents Dissolve Amine in Anhydrous DCM cooling Cool to 0°C reagents->cooling base_add Add Pyridine cooling->base_add sulfonyl_add Add Sulfonyl Chloride Solution Dropwise base_add->sulfonyl_add reaction Stir at Room Temp (6-18h) sulfonyl_add->reaction workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) reaction->workup purification Dry, Concentrate, and Purify workup->purification product Pure Sulfonamide purification->product

Caption: Experimental workflow for sulfonamide synthesis.

reaction_mechanism Amine R-NH₂ Sulfonyl_Chloride Ar-SO₂Cl Amine->Sulfonyl_Chloride Nucleophilic Attack Intermediate [Ar-SO₂(Cl)(NH₂R)]⁺ Sulfonyl_Chloride->Intermediate Product Ar-SO₂NHR + HCl Intermediate->Product Elimination of HCl

Caption: General reaction mechanism for sulfonamide formation.

Characterization and Purity Assessment

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Characteristic signals for the aromatic protons of the 2,3-dihydro-1,4-benzodioxine ring system and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[4][5][6]
¹³C NMR Spectroscopy Signals corresponding to all unique carbon atoms in the molecule, confirming the carbon framework.[1]
Mass Spectrometry (MS) The molecular ion peak ([M]+ or [M+H]+) will confirm the molecular weight of the synthesized compound.[1]
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the S=O stretching vibrations will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7]
Thin Layer Chromatography (TLC) A single spot under UV visualization after development in an appropriate solvent system indicates a high degree of purity.[8]
Melting Point A sharp and defined melting point range is indicative of a pure crystalline solid.

Safety and Handling Precautions

  • Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive. It should be handled in a fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]

  • Amines: Many amines are corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for the specific amine being used.[10][11][12] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed) - Poor quality amine - Insufficient reaction time or temperature- Use freshly opened or properly stored sulfonyl chloride. - Purify the amine before use. - Extend the reaction time or gently heat the reaction mixture (monitor by TLC).
Multiple Spots on TLC - Incomplete reaction - Side reactions - Decomposition of product- Allow the reaction to proceed for a longer duration. - Optimize reaction conditions (e.g., lower temperature, different base). - Ensure the workup and purification are performed promptly.
Difficulty in Purification - Product is highly polar or non-polar - Co-elution with impurities- Use a different solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Product is an Oil, not a Solid - Impurities present - Inherent property of the compound- Re-purify the product. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, characterize it as such.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of novel sulfonamides derived from this compound. By following the detailed experimental procedure and adhering to the safety guidelines, researchers can efficiently generate a diverse range of sulfonamide analogs for further investigation in drug discovery and development programs. The characterization techniques outlined will ensure the structural integrity and purity of the synthesized compounds.

References

Application Notes and Protocols for N-Sulfonylation with 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the N-sulfonylation of primary and secondary amines using 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride. The document is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers in organic synthesis and drug discovery. The sulfonamide linkage is a critical pharmacophore, and the 2,3-dihydro-1,4-benzodioxine moiety is a prevalent scaffold in numerous biologically active compounds.[1] The combination of these two structural features offers a promising avenue for the development of novel therapeutic agents.

Introduction: The Significance of the Benzodioxane Sulfonamide Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged structure in medicinal chemistry, found in a variety of pharmaceuticals and biologically active molecules. Its conformational rigidity and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. When incorporated into a sulfonamide, the resulting N-aryl sulfonamide can exhibit a wide range of pharmacological activities. The synthesis of such compounds is therefore of significant interest to the drug development community.

This guide will first detail the preparation of the key reagent, this compound, followed by robust protocols for its reaction with primary and secondary amines to yield the corresponding sulfonamides.

Part 1: Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several methods, most commonly via the reaction of the corresponding arene with a sulfonating agent followed by chlorination. A well-established method involves the use of chlorosulfonic acid. An alternative, often milder, approach utilizes a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex for the initial sulfonation, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with a chlorinating agent like thionyl chloride.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous bicyclic aromatic sulfonyl chlorides.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-Dihydro-1,4-benzodioxine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Sulfonylation: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Chlorination: Once the sulfonation is complete, cool the reaction mixture back to 0 °C. Slowly add thionyl chloride (1.5 eq) dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Part 2: N-Sulfonylation of Amines

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[2]

Reaction Mechanism

N-Sulfonylation Mechanism reagents Amine (R-NH₂) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Sulfonylated Product + Base·HCl intermediate->product Elimination of Cl⁻ base Base (e.g., Pyridine, Et₃N) base->product HCl Scavenging

Caption: General mechanism of N-sulfonylation.

Choice of Base and Solvent

The choice of base and solvent is critical for the success of the N-sulfonylation reaction.

  • Pyridine: Often used as both a base and a solvent, particularly for less reactive amines. It acts as a nucleophilic catalyst in addition to scavenging HCl.

  • Triethylamine (TEA): A non-nucleophilic organic base commonly used in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). It is a cost-effective choice for a wide range of amines.

  • Aqueous Base (e.g., Na₂CO₃): Can be effective in a biphasic system, particularly for water-soluble amines, as demonstrated in the synthesis of a related benzodioxane sulfonamide.[3]

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous aprotic solvents like DCM and THF are generally preferred to prevent hydrolysis of the sulfonyl chloride.

Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the N-sulfonylation of primary and secondary amines with aryl sulfonyl chlorides. These conditions can be adapted for reactions with this compound.

EntryAmine TypeBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
1Primary AliphaticTriethylamine (1.2-1.5)DCM or THF0 to RT2-6>90
2Primary AromaticPyridine (as solvent)Pyridine0 to RT4-1280-95
3Secondary AliphaticTriethylamine (1.2-1.5)DCM0 to RT6-16>85
4Secondary AromaticPyridine (as solvent)PyridineRT to 5012-2470-90
Protocol 2: N-Sulfonylation of a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]

Protocol 3: N-Sulfonylation of a Secondary Amine (e.g., Morpholine) in Pyridine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve morpholine in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add this compound portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Part 3: Characterization and Troubleshooting

Spectroscopic Characterization: The formation of the sulfonamide can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Appearance of a signal for the N-H proton (for primary amine products) and characteristic shifts in the aromatic and aliphatic regions.

  • ¹³C NMR: Characteristic shifts for the carbons in the benzodioxine and amine moieties.

  • IR Spectroscopy: Presence of characteristic stretching frequencies for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for primary amine products, around 3300 cm⁻¹).[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive sulfonyl chloride (hydrolyzed)Ensure anhydrous conditions. Prepare fresh sulfonyl chloride if necessary.
Low nucleophilicity of the amineUse pyridine as a solvent/catalyst. Increase reaction temperature and time.
Formation of Byproducts Di-sulfonylation of primary amineUse a slight excess of the amine. Add the sulfonyl chloride slowly at low temperature.
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficult Purification Co-elution of product with unreacted amine or baseThoroughly wash the organic layer with 1 M HCl during workup to remove basic impurities. Optimize the eluent system for column chromatography.

Experimental Workflow Visualization

N-Sulfonylation Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine_sol Dissolve amine and base in anhydrous solvent addition Slowly add sulfonyl chloride solution to amine solution at 0 °C amine_sol->addition sulfonyl_sol Dissolve sulfonyl chloride in anhydrous solvent sulfonyl_sol->addition stirring Stir at room temperature addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with 1 M HCl monitoring->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: A typical experimental workflow for N-sulfonylation.

References

Application Notes & Protocols: The Strategic Use of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,4-benzodioxane moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, yet non-planar, conformation and the presence of hydrogen bond-accepting ether oxygens allow for favorable interactions with a multitude of biological targets.[3] This guide provides an in-depth exploration of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride , a key reagent for introducing this valuable scaffold into novel molecular entities. We will dissect its application in synthesizing diverse sulfonamides, explain the chemical rationale behind the protocols, and present a framework for its strategic deployment in drug discovery programs targeting a range of therapeutic areas, from neurological disorders to oncology.

The Benzodioxane Sulfonamide Moiety: A Pharmacophore of Interest

The combination of the benzodioxane ring and a sulfonamide linker creates a powerful pharmacophore. The sulfonyl chloride group acts as a highly reactive electrophile, enabling the facile formation of stable sulfonamide bonds with a wide array of primary and secondary amines. This synthetic accessibility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Benzodioxane Ring: This portion of the molecule often serves as the primary recognition element, fitting into specific binding pockets of receptors and enzymes. Its unique stereoelectronic properties can stabilize optimal conformations for drug-receptor interactions.[3]

  • The Sulfonamide Linker: Far from being a simple spacer, the sulfonamide group (-SO₂NH-) is a critical functional group. It is a strong hydrogen bond donor (N-H) and has two hydrogen bond acceptors (S=O). This feature is crucial for anchoring the molecule to polar residues within a target's active site.[4]

The versatility of this scaffold is demonstrated by the wide range of biological targets modulated by its derivatives.

Biological Target Class Specific Examples Therapeutic Area Reference
G-Protein Coupled Receptorsα1-Adrenoceptors, 5-HT1A ReceptorsHypertension, CNS Disorders[3][5][6]
EnzymesPARP1, Lipoxygenase, AcetylcholinesteraseOncology, Inflammation, Neurodegeneration[7][8]
Other ProteinsFtsZAntibacterial[9]

Core Application: Synthesis of N-Substituted Benzodioxane Sulfonamides

The primary application of this compound is the synthesis of N-substituted sulfonamides via nucleophilic substitution.

Principle of the Reaction

The reaction involves the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[10]

Caption: General reaction for N-substituted sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for synthesizing a variety of sulfonamides using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted 2,3-dihydro-1,4-benzodioxine-5-sulfonamide.

The Causality Behind Experimental Choices
  • Why an inert atmosphere and anhydrous solvents? Sulfonyl chlorides are susceptible to hydrolysis. Water contamination will convert the starting material to the unreactive sulfonic acid, significantly reducing the yield. Flame-drying glassware and using anhydrous solvents are critical for success.[10]

  • Why start the reaction at 0°C? The reaction between an amine and a sulfonyl chloride is exothermic. Adding the sulfonyl chloride slowly at a reduced temperature helps to control the reaction rate, prevent the formation of side products, and ensure safety.

  • Why is a base necessary? The reaction generates one equivalent of HCl. The base (e.g., pyridine, triethylamine) neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[10][11]

  • What is the purpose of the aqueous workup sequence?

    • 1M HCl Wash: Removes the excess organic base (pyridine or triethylamine) by converting it into its water-soluble hydrochloride salt.

    • Saturated NaHCO₃ Wash: Removes any residual acidic species, including any sulfonic acid formed from hydrolysis.

    • Brine Wash: Removes the bulk of the dissolved water from the organic layer before the final drying step with MgSO₄.

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired compound is produced with high purity and its structure is confirmed.

Caption: Standard workflow for synthesis and analysis.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride. 2. Poorly reactive (sterically hindered or electron-deficient) amine. 3. Insufficient base.1. Ensure strictly anhydrous conditions. Use freshly opened solvents. 2. Increase reaction temperature or time. Consider a more forcing base like DBU. 3. Use at least 1.5-2.0 equivalents of base.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products (e.g., bis-sulfonylation of primary amine). 3. Decomposition of starting materials or product.1. Allow the reaction to stir for a longer duration. 2. Use a slight excess of the amine relative to the sulfonyl chloride. 3. Ensure the reaction temperature is controlled. Check the stability of the amine under basic conditions.
Product is Difficult to Purify 1. Product co-elutes with starting material or byproducts. 2. Product is highly polar and streaks on the silica column.1. Test multiple solvent systems for chromatography to achieve better separation. 2. Add a small percentage (0.5-1%) of triethylamine or acetic acid to the chromatography solvent system to improve peak shape.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its straightforward reactivity, coupled with the proven biological relevance of the benzodioxane sulfonamide scaffold, makes it an essential tool for drug discovery. The protocols and insights provided herein offer a solid foundation for researchers to confidently employ this reagent in the synthesis of novel compounds with significant therapeutic potential. By understanding the principles behind the synthetic procedures, scientists can effectively troubleshoot and adapt these methods to construct diverse molecular architectures for lead generation and optimization.

References

Application Notes & Protocols: Synthesis of Novel PARP1 Inhibitors Utilizing a 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and evaluation of novel Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors. The protocols herein focus on the strategic use of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride as a key starting material to generate potent sulfonamide-based PARP1 inhibitors. This guide is structured to provide not only step-by-step experimental procedures but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the drug discovery process.

Introduction: The Critical Role of PARP1 in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network, a complex system essential for maintaining genomic integrity.[1][2][3] PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[1][4][5] Upon detecting a break, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6][7][8] This PARylation event serves as a scaffold to recruit other critical DNA repair proteins, facilitating the efficient repair of the lesion.[3][9]

The inhibition of PARP1 has become a clinically validated and powerful strategy in cancer therapy, rooted in the concept of synthetic lethality .[3][6][10] In cancers with pre-existing defects in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes which are vital for homologous recombination (HR) repair of double-strand breaks (DSBs), cells become heavily reliant on PARP1-mediated SSB repair.[3][5][11] When PARP1 is inhibited in these HR-deficient cells, the unrepaired SSBs are converted into more lethal DSBs during DNA replication.[4][11][12] The cell's inability to repair these DSBs via the compromised HR pathway leads to genomic collapse and selective cancer cell death, while normal cells with functional HR pathways remain viable.[3][5] This targeted approach has led to the approval of several PARP inhibitors for treating ovarian, breast, pancreatic, and prostate cancers.[5][13]

The 2,3-dihydro-1,4-benzodioxine sulfonamide scaffold represents a promising pharmacophore for the design of new PARP1 inhibitors. Its rigid structure and potential for diverse functionalization allow for the precise tuning of interactions within the PARP1 catalytic site, offering opportunities to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The PARP1 Signaling and Inhibition Pathway

Understanding the mechanism of PARP1 action is fundamental to designing effective inhibitors. The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism by which its inhibition leads to synthetic lethality in HR-deficient cancer cells.

PARP1_Pathway Mechanism of PARP1 Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (PARylation) SSB->PARP1_active senses damage BER Base Excision Repair (BER) PARP1_active->BER recruits repair factors Viable_Normal Cell Viability Maintained BER->Viable_Normal SSB repaired SSB_cancer DNA Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., Benzodioxine Sulfonamide) SSB_cancer->PARPi inhibits PARP1 catalytic activity PARP_trapped PARP1 Trapped on DNA PARPi->PARP_trapped prevents auto-PARylation & dissociation Replication DNA Replication PARP_trapped->Replication stalls replication fork DSB Double-Strand Break (DSB) Replication->DSB fork collapse HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient repair fails Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis synthetic lethality Reaction_Scheme General Reaction Scheme reagent1 2,3-Dihydro-1,4-benzodioxine- 5-sulfonyl chloride plus1 + conditions Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) Room Temperature reagent1->conditions reagent2 Primary Amine (R-NH2) reagent2->conditions product Target PARP1 Inhibitor (Benzodioxine Sulfonamide) conditions->product Workflow start Project Initiation: Target Compound Design synthesis Chemical Synthesis (Protocol 3.3) start->synthesis purification Purification (Flash Chromatography) synthesis->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization bio_assay Biological Evaluation characterization->bio_assay Purity >95% enzymatic In Vitro PARP1 Enzymatic Assay (IC50) bio_assay->enzymatic cellular Cell-Based Proliferation Assay (GI50) bio_assay->cellular data_analysis Data Analysis & SAR Interpretation enzymatic->data_analysis cellular->data_analysis end Lead Optimization or Project Conclusion data_analysis->end

References

Application Note: 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

The 2,3-dihydro-1,4-benzodioxine (or benzodioxane) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. Notable therapeutic agents incorporating this scaffold include α-adrenoceptor antagonists like Doxazosin and Piperoxan.

This document focuses on a particularly valuable derivative: 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride . The introduction of the sulfonyl chloride functional group at the 5-position transforms the stable benzodioxane core into a highly versatile electrophilic building block, primed for reaction with a vast array of nucleophiles. Its primary utility lies in the construction of sulfonamides, a cornerstone functional group in drug design renowned for its ability to act as a hydrogen bond donor and acceptor, and as a stable, non-hydrolyzable mimic of esters or amides. This application note provides a technical guide for researchers, elucidating the reactivity, synthetic protocols, and diverse applications of this building block in the creation of novel bioactive molecules.

Section 2: Physicochemical Properties and Safe Handling

Before utilization in synthesis, a thorough understanding of the reagent's properties and handling requirements is paramount for safety and experimental success.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87474-15-5
Molecular Formula C₈H₇ClO₄S
Molecular Weight 234.66 g/mol
Appearance White to off-white solid
Purity Typically >98%
Reactivity and Handling Considerations:

The synthetic utility of this building block is dominated by the reactivity of the sulfonyl chloride group (-SO₂Cl). This group is a potent electrophile, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

  • Causality of Reactivity: The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.

  • Primary Reaction - Sulfonamide Formation: The most common and valuable reaction is with primary or secondary amines to form stable sulfonamide linkages (-SO₂NHR or -SO₂NRR'). This reaction is typically robust and high-yielding.

  • Moisture Sensitivity: Sulfonyl chlorides react readily with water, leading to hydrolysis and formation of the corresponding sulfonic acid. This reaction is often vigorous. Therefore, it is critical to store the reagent under anhydrous conditions (e.g., in a desiccator or under inert gas) and to use anhydrous solvents and reaction setups to prevent decomposition and ensure high yields.

Section 3: Core Synthetic Application: Sulfonamide Formation

The synthesis of sulfonamides is the cornerstone application of this compound, providing a reliable method to covalently link the benzodioxane scaffold to a wide variety of molecular fragments.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. An amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_workflow Sulfonamide Synthesis Workflow R_NH2 R-NH₂ (Amine) SulfonylCl Benzodioxane-SO₂Cl Base Base (e.g., Et₃N) Sulfonamide Benzodioxane-SO₂-NHR (Sulfonamide) Salt Base-H⁺ Cl⁻ Start Combine Amine and Solvent AddBase Add Base Start->AddBase Cool Cool Reaction (e.g., 0 °C) AddBase->Cool AddSulfonyl Add Sulfonyl Chloride Solution Cool->AddSulfonyl React Stir at Room Temp AddSulfonyl->React Quench Aqueous Workup (Quench) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify End Isolated Sulfonamide Product Purify->End

Caption: General workflow for sulfonamide synthesis.

General Protocol for Sulfonamide Synthesis

This protocol is a self-validating system, adaptable for a range of primary and secondary amine nucleophiles. The aqueous workup is designed to remove the base hydrochloride salt and any unreacted starting materials.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.2 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.0 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess amine and base, while the bicarbonate wash removes any hydrolyzed sulfonic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Section 4: Application Showcase: Targeting Specific Biological Systems

The true value of this building block is demonstrated by its successful application in synthesizing molecules against diverse biological targets.

Case Study: α-Adrenoceptor Antagonists

Background: α₁-Adrenoceptors are G-protein coupled receptors that are key targets for treating hypertension and benign prostatic hyperplasia. The 1,4-benzodioxane scaffold is a well-established pharmacophore for α₁-antagonism. Many potent antagonists feature a benzodioxane core linked via an alkyl chain to a substituted piperazine moiety.

Synthetic Strategy: this compound can be reacted with piperazine derivatives to generate novel sulfonamide-based α₁-adrenoceptor antagonists. This strategy replaces the more common ether or amide linkages, allowing for exploration of new chemical space and potentially altering the pharmacokinetic properties of the resulting compounds.

G cluster_Target α₁-Adrenoceptor Antagonist BuildingBlock Benzodioxane-SO₂Cl Product Benzodioxane-SO₂-Piperazine-Aryl (Target Molecule) BuildingBlock->Product + Piperazine Aryl-Piperazine (Nucleophile) Piperazine->Product

Caption: Synthesis of a potential α₁-adrenoceptor antagonist.

Case Study: Novel Enzyme Inhibitors

Background: Recent studies have demonstrated that sulfonamides derived from a related isomer, N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, exhibit inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This provides a strong rationale for using the 5-sulfonyl chloride isomer to build libraries for screening against a wide range of enzymes.

Data Presentation: The following table, adapted from literature findings, showcases the potential for this class of compounds. While these specific compounds are derived from the 6-amino isomer, they validate the general scaffold as a promising starting point for enzyme inhibitor discovery.

Table 2: Example Activities of Benzodioxane Sulfonamide Derivatives

Compound DerivativeTarget EnzymeActivity (IC₅₀)
N-(Aryl)-acetamideα-GlucosidaseSubstantial Inhibition
N-(Aryl)-acetamideAcetylcholinesteraseWeak Inhibition
Exploratory Target: PARP1 Inhibitors

Rationale for Exploration: Poly(ADP-ribose)polymerase 1 (PARP1) is a crucial target in cancer therapy. A recent study identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a potent lead compound for PARP1 inhibition (IC₅₀ = 5.8 μM). In medicinal chemistry, the sulfonamide group is a well-known bioisostere for the carboxamide group. It maintains key hydrogen bonding features while offering a different geometric and electronic profile. This provides a compelling, data-driven hypothesis to synthesize the corresponding sulfonamide analogue using this compound.

Proposed Synthetic Route: The target molecule, 2,3-dihydro-1,4-benzodioxine-5-sulfonamide, can be readily synthesized by reacting the sulfonyl chloride with ammonia (e.g., ammonium hydroxide) under controlled conditions. This creates a direct structural analogue to the known active carboxamide.

G node_carboxamide Known PARP1 Hit (Carboxamide) Benzodioxane C(=O)NH₂ node_sulfonamide Proposed Analogue (Sulfonamide) Benzodioxane S(=O)₂NH₂ node_carboxamide:f1->node_sulfonamide:f1 Bioisosteric Replacement

Caption: Bioisosteric replacement strategy for PARP1 inhibitors.

Section 5: Conclusion and Future Outlook

This compound is more

Application Notes and Protocols for Amine Protection using 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Sulfonyl Protecting Group for Amine Chemistry

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. For the protection of amines, a functional group of immense importance and reactivity, the ideal protecting group should offer robust stability across a range of reaction conditions, yet be removable under mild and highly selective conditions. This application note introduces 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride as a versatile and reliable reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit a unique stability profile, providing a valuable tool for complex synthetic strategies.

The 2,3-dihydro-1,4-benzodioxine moiety, a structural feature present in numerous biologically active compounds, imparts favorable physicochemical properties. When incorporated into a sulfonyl protecting group, it offers a balance of electronic effects and steric bulk that influences the reactivity and stability of the resulting sulfonamide. This guide provides a comprehensive overview of the application of this compound, from the fundamental principles of amine protection to detailed, field-proven protocols for both the formation and cleavage of the corresponding sulfonamides. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not merely a set of instructions, but a self-validating system for reproducible and high-yielding transformations.

Core Principles: The 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl (BDS) Group

The protection of an amine as a sulfonamide significantly attenuates its nucleophilicity and basicity. This is achieved by the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair across the two sulfonyl oxygens. The 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl group, hereafter referred to as the BDS group, offers several advantages:

  • Robust Stability: BDS-protected amines exhibit high stability towards a wide range of reagents and reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. The inherent stability of the 2,3-dihydro-1,4-benzodioxine ring system contributes to this robustness.

  • Crystallinity: The BDS group often imparts crystallinity to the protected amine, facilitating purification by recrystallization.

  • Orthogonality: As will be detailed, the BDS group demonstrates excellent orthogonality with common amine protecting groups such as Boc, Cbz, and Fmoc, allowing for selective deprotection in complex synthetic sequences.

Experimental Workflows

The following sections provide detailed workflows for the key experimental procedures involving the BDS protecting group.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_p Primary/Secondary Amine + This compound reaction_p Reaction in Aprotic Solvent (e.g., DCM, THF) with Base (e.g., Pyridine, TEA) start_p->reaction_p workup_p Aqueous Workup reaction_p->workup_p purification_p Purification (Chromatography or Recrystallization) workup_p->purification_p product_p BDS-Protected Amine purification_p->product_p start_d BDS-Protected Amine reaction_d Reductive Cleavage (e.g., Mg/MeOH or SmI2) start_d->reaction_d workup_d Quenching and Extraction reaction_d->workup_d purification_d Purification workup_d->purification_d product_d Free Amine purification_d->product_d

Figure 1: General experimental workflows for the protection and deprotection of amines using the BDS group.

Protocol 1: Protection of an Amine with this compound

This protocol describes a general procedure for the formation of a BDS-sulfonamide from a primary or secondary amine. The choice of base and solvent may be optimized depending on the specific substrate.

Causality Behind Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, the use of anhydrous solvents and reagents is crucial to prevent the formation of the corresponding sulfonic acid, which would reduce the yield of the desired sulfonamide.[1]

  • Aprotic Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to avoid reaction with the sulfonyl chloride.

  • Base: A non-nucleophilic base like pyridine or triethylamine (TEA) is used to neutralize the HCl generated during the reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine or TEA, 1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 - 1.2 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure BDS-protected amine.

Protocol 2: Deprotection of BDS-Sulfonamides via Reductive Cleavage

The robust nature of the sulfonamide bond necessitates reductive or strongly acidic conditions for cleavage. Reductive methods are often preferred due to their milder nature and broader functional group tolerance.

Method A: Reductive Cleavage with Magnesium in Methanol (Mg/MeOH)

Causality Behind Choices:

  • Magnesium and Methanol: This combination acts as a powerful single-electron transfer (SET) reducing agent, capable of cleaving the strong N-S bond of the sulfonamide. The reaction is believed to proceed via a radical anion intermediate.

  • Methanol: Serves as both the solvent and a proton source.

Materials:

  • BDS-protected amine (1.0 eq)

  • Anhydrous methanol (MeOH)

  • Magnesium turnings or powder (10 - 20 eq)

  • Saturated NH₄Cl solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the BDS-protected amine (1.0 eq) in anhydrous methanol, add magnesium turnings or powder (10 - 20 eq).

  • Stir the suspension at room temperature or gentle reflux (40-50 °C). The reaction can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Filter the mixture to remove any remaining magnesium and inorganic salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography or other suitable methods.

Method B: Reductive Cleavage with Samarium(II) Iodide (SmI₂)

Causality Behind Choices:

  • Samarium(II) Iodide: SmI₂ is a potent and versatile single-electron transfer reducing agent that is particularly effective for the cleavage of sulfonamides under mild conditions.[2][3][4][5] It offers excellent chemoselectivity and functional group tolerance.

  • THF as Solvent: THF is the most common solvent for SmI₂-mediated reactions.

  • Proton Source: A proton source, such as an alcohol or water, is typically required to protonate the resulting amine.

Materials:

  • BDS-protected amine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Samarium(II) iodide solution in THF (0.1 M, 4 - 6 eq)

  • Anhydrous methanol or isopropanol (as a proton source)

  • Saturated Na₂S₂O₃ solution

  • Saturated NaHCO₃ solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the BDS-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the proton source (e.g., methanol, 4-10 eq).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the SmI₂ solution in THF (4 - 6 eq) until the characteristic deep blue or green color persists.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography.

Orthogonality and Stability: A Comparative Analysis

A key advantage of the BDS protecting group is its orthogonality to other commonly used amine protecting groups. The following table provides a summary of the stability of the BDS group compared to Boc, Cbz, and Fmoc under their respective standard deprotection conditions. This data is essential for the strategic design of multi-step syntheses.

Protecting GroupStandard Deprotection ConditionsStability of BDSStability of BocStability of CbzStability of Fmoc
BDS Reductive (e.g., Mg/MeOH, SmI₂) or strong acid (TfOH)LabileStableStableStable
Boc Acidic (e.g., TFA, HCl)Stable LabileGenerally StableStable [1][6]
Cbz Hydrogenolysis (H₂, Pd/C)Stable StableLabileQuasi-stable*
Fmoc Basic (e.g., 20% Piperidine in DMF)Stable StableStableLabile

*The Fmoc group can sometimes be cleaved under certain hydrogenolysis conditions, exhibiting quasi-orthogonality with the Cbz group.

Orthogonality BDS BDS-Amine Amine Amine BDS->Amine Reductive (Mg/MeOH, SmI₂) Strong Acid (TfOH) Boc Boc-Amine Boc->Amine Acid (TFA, HCl) Cbz Cbz-Amine Cbz->Amine H₂/Pd-C Fmoc Fmoc-Amine Fmoc->Amine Base (Piperidine)

Figure 2: Orthogonal deprotection strategies for common amine protecting groups.

Troubleshooting and Optimization

Observation Potential Cause Suggested Solution
Low yield of sulfonamide 1. Hydrolysis of sulfonyl chloride. 2. Low reactivity of the amine.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase reaction temperature, use a more forcing solvent, or add a catalytic amount of DMAP.
Incomplete deprotection 1. Insufficient reducing agent. 2. Deactivation of the reducing agent.1. Increase the equivalents of the reducing agent (Mg or SmI₂). 2. Ensure anhydrous conditions for the reaction. For Mg/MeOH, adding a crystal of iodine can help activate the magnesium surface.
Formation of side products Over-reduction of other functional groups.For sensitive substrates, SmI₂ at low temperatures (-78 °C) is generally milder and more selective than Mg/MeOH.

Conclusion

This compound provides a robust and versatile tool for the protection of amines in organic synthesis. The resulting BDS-sulfonamides exhibit excellent stability and orthogonality with other common amine protecting groups, making them highly suitable for complex, multi-step synthetic strategies. The deprotection can be achieved efficiently under reductive conditions, offering a reliable method for the cleavage of this stable protecting group. The protocols and data presented in this application note are intended to provide researchers, scientists, and drug development professionals with the necessary information to confidently and effectively utilize the BDS protecting group in their synthetic endeavors.

References

Application Notes & Protocols: Advanced Catalytic Methods for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational rigidity and ability to engage in specific interactions with biological targets make it a valuable motif in drug design.[1][4] The sulfonyl chloride functional group, specifically at the 5-position, serves as a highly versatile electrophilic handle for introducing molecular diversity. This guide provides detailed application notes and protocols for key catalytic transformations of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, focusing on modern, efficient, and scalable methods relevant to drug discovery and development. We will delve into the causality behind experimental design, offering insights beyond simple procedural steps.

Section 1: Palladium-Catalyzed Sulfonamide Synthesis (N-Arylation)

The sulfonamide linkage is a cornerstone of medicinal chemistry, prized for its metabolic stability, geometric properties similar to amides, and ability to act as a hydrogen bond acceptor.[5][6] While traditional synthesis involves the reaction of a sulfonyl chloride with an amine under basic conditions, catalytic methods offer significant advantages in terms of scope, efficiency, and functional group tolerance, particularly with less nucleophilic amines.[7][8] Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) provides a powerful platform for this transformation.

Mechanistic Rationale

The catalytic cycle for palladium-catalyzed amination of sulfonyl chlorides is initiated by the oxidative addition of the sulfonyl chloride to a Pd(0) complex. This step, however, can be complex, as palladium can also catalyze the desulfonylation of arylsulfonyl chlorides.[9] More contemporary approaches often utilize aryl (pseudo)halides coupling with sulfonamides. For direct coupling involving the sulfonyl chloride, the key is a ligand system that favors C-N bond formation. The generally accepted cycle involves the formation of a palladium-amide complex which then reacts with the sulfonyl chloride. A more robust and widely applicable strategy involves the coupling of an aryl halide/triflate with a primary or secondary sulfonamide. For the purpose of this guide, we will focus on the direct reaction of this compound with an amine, a reaction often achievable with robust catalyst systems under forcing conditions like microwave irradiation.[7]

A simplified workflow for catalyst activation and coupling is presented below.

G cluster_inputs Reactants & Reagents Pd_precatalyst Pd(0) Precatalyst (e.g., Pd₂(dba)₃) Active_Pd0 Active Pd(0)Lₙ Species Pd_precatalyst->Active_Pd0 Ligand Coordination Intermediate [Pd(II)(Amine)(SO₂Ar)]Cl Complex Active_Pd0->Intermediate Oxidative Addition + Amine Coordination Amine Amine (R₂NH) Amine->Intermediate Sulfonyl_Chloride Ar-SO₂Cl Sulfonyl_Chloride->Intermediate Intermediate:s->Active_Pd0:w Regenerates Catalyst Product Sulfonamide (Ar-SO₂NR₂) Intermediate->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->Intermediate HCl Scavenging Ligand Ligand (e.g., X-Phos)

Figure 1: Simplified workflow for Pd-catalyzed sulfonamide synthesis.

Application Protocol: Microwave-Assisted Sulfonamide Synthesis

This protocol is adapted from established methods for the efficient N-arylation of sulfonamides with aryl chlorides, demonstrating high yields in short reaction times.[7] Microwave irradiation is employed to rapidly achieve the high temperatures often required for the activation of sulfonyl chlorides in these couplings.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Microwave reaction vial with stir bar

Procedure:

  • Vial Preparation: To a clean, dry microwave reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

    • Scientist's Note: An excess of the amine is used to drive the reaction to completion. K₂CO₃ is a crucial base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and catalyst deactivation.

  • Catalyst Loading: In a separate vial under an inert atmosphere (e.g., glovebox), pre-mix Palladium(II) acetate (0.02 equiv, 2 mol%) and X-Phos (0.04 equiv, 4 mol%). Add this catalyst/ligand mixture to the reaction vial.

    • Scientist's Note: X-Phos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, which are often rate-limiting.[10] A 1:2 Pd:Ligand ratio is typical for ensuring the formation of the active monoligated Pd(0) species.

  • Solvent Addition: Add anhydrous toluene to the vial to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180-200 °C for 10-30 minutes.

    • Scientist's Note: The high temperature is necessary to overcome the activation barrier for the oxidative addition of the S-Cl bond. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Cool the reaction vial to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / X-PhosRobust system for C-N coupling, effective for challenging substrates.[7][10]
Base K₂CO₃Inexpensive, effective inorganic base for scavenging HCl.
Solvent TolueneHigh-boiling, non-protic solvent suitable for microwave heating.
Temperature 180-200 °COvercomes activation energy for S-Cl bond cleavage.
Time 10-30 minMicrowave irradiation allows for rapid heating and short reaction times.

Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for forming C-C bonds. While typically employed for aryl halides and triflates, arylsulfonyl chlorides can also serve as effective electrophilic partners, undergoing a desulfonylative coupling to provide biaryl products.[11] This transformation offers a valuable alternative to traditional methods, expanding the toolbox for modifying the benzodioxine core.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling of a sulfonyl chloride involves the oxidative addition of the Ar-SO₂Cl to a Pd(0) species. This is followed by a crucial desulfonylation step to extrude SO₂ and form a Pd(II)-Aryl complex. This intermediate then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)(SO₂Cl)L₂] pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)Cl L₂] pd_complex1->pd_complex2 Desulfonylation so2 SO₂ pd_complex1->so2 pd_complex3 [Ar-Pd(II)-Ar' L₂] pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Ar-Ar' pd_complex3->product ar_so2cl Ar-SO₂Cl ar_so2cl->pd_complex1 ar_b_oh2 Ar'-B(OH)₂ ar_b_oh2->pd_complex2 base Base (e.g., K₂CO₃) base->ar_b_oh2

Figure 2: Catalytic cycle for Suzuki-Miyaura cross-coupling of sulfonyl chlorides.

Application Protocol: Desulfonylative Suzuki-Miyaura Coupling

This protocol is based on established methodologies for the cross-coupling of arylsulfonyl chlorides with boronic acids.[11]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous potassium carbonate (3.0 equiv).

    • Scientist's Note: A stoichiometric excess of both the boronic acid and base is critical. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) to the flask.

    • Scientist's Note: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings. While other ligand systems can be used, this provides a reliable starting point.[11]

  • Solvent Addition and Reflux: Add anhydrous THF via syringe to achieve a concentration of ~0.1 M. Heat the reaction mixture to reflux (approx. 66 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: a. After cooling to room temperature, quench the reaction with water. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the solvent in vacuo. e. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A reliable and commercially available Pd(0) precatalyst for Suzuki reactions.[11]
Base K₂CO₃Promotes the formation of the active boronate species for transmetalation.
Solvent THFA common polar aprotic solvent for Suzuki couplings, allowing for reflux conditions.
Temperature Reflux (~66 °C)Provides sufficient thermal energy for all steps of the catalytic cycle.
Boronic Acid 1.5 equivExcess nucleophile ensures complete consumption of the electrophile.

Section 3: Visible-Light Photoredox Catalysis

A frontier in organic synthesis is the use of visible-light photoredox catalysis to generate radical intermediates under exceptionally mild conditions.[12] Sulfonyl chlorides are excellent precursors for sulfonyl radicals via single-electron transfer (SET) from an excited photocatalyst.[12] This opens up novel reaction pathways, such as hydrosulfonylation of alkenes or C-H functionalization, that are complementary to traditional transition-metal catalysis.

General Principle

The process begins with the excitation of a photocatalyst (PC) by visible light. The excited state photocatalyst (PC*) is a potent single-electron reductant and can reduce the sulfonyl chloride. This SET event results in the cleavage of the S-Cl bond, generating a sulfonyl radical and a chloride anion. This highly reactive sulfonyl radical can then engage in various downstream reactions.

Photoredox_Activation PC Photocatalyst (PC) (e.g., Eosin Y) PC_excited Excited PC* PC->PC_excited Visible Light (hν) SET Single Electron Transfer (SET) PC_excited->SET ArSO2Cl Ar-SO₂Cl ArSO2Cl->SET Radical Sulfonyl Radical (Ar-SO₂•) SET->Radical PC_oxidized Oxidized PC⁺ SET->PC_oxidized + Cl⁻ Product Functionalized Product Radical->Product PC_oxidized->PC Reductive Quenching Cycle (not shown) Substrate Alkene / Arene Substrate Substrate->Product Radical Addition

Figure 3: General workflow for photoredox activation of sulfonyl chlorides.

Application Note: Hydrosulfonylation of an Alkene

This protocol outlines a conceptual procedure for the addition of the 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl radical across an alkene double bond, a powerful method for synthesizing complex sulfones.[12]

Materials:

  • This compound

  • Alkene (e.g., styrene, 1-octene)

  • Photocatalyst (e.g., Eosin Y or an Iridium-based complex)[12]

  • Hantzsch ester or other hydrogen atom donor

  • Acetonitrile (MeCN), degassed

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Conceptual Protocol:

  • Setup: In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), the photocatalyst (1-2 mol%), and a hydrogen atom donor like Hantzsch ester (1.5 equiv).

  • Degassing: Dissolve the reagents in degassed acetonitrile. Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited photocatalyst.

  • Irradiation: Place the sealed tube near a blue LED light source and stir vigorously at room temperature.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the solvent and purify the product via column chromatography.

Key Considerations for Photoredox Catalysis:

  • Catalyst Choice: The reduction potential of the excited photocatalyst must be sufficient to reduce the sulfonyl chloride.

  • Solvent: The solvent must be transparent to the wavelength of light used and capable of dissolving all reagents.

  • Oxygen Exclusion: Rigorous degassing is often essential for reproducibility and efficiency.

References

The Strategic Application of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride in Solid-Phase Synthesis: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an intricate dance of molecular design and synthetic innovation. In this landscape, solid-phase organic synthesis (SPOS) has emerged as a cornerstone for the rapid generation of compound libraries, enabling the exploration of vast chemical spaces.[1] At the heart of this methodology lies the judicious choice of building blocks that not only impart desirable physicochemical properties but are also amenable to the rigors of solid-phase chemistry. One such building block, with burgeoning potential in medicinal chemistry, is 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride .

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of this compound in solid-phase synthesis. We will delve into detailed protocols, the rationale behind experimental choices, and the generation of diverse sulfonamide libraries, a privileged scaffold in drug discovery.

The 1,4-Benzodioxane Moiety: A Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine core is a prominent feature in a multitude of biologically active compounds. Its rigid, bicyclic structure can effectively orient substituents in three-dimensional space, facilitating interactions with biological targets. Furthermore, the ether linkages can modulate properties such as solubility and metabolic stability. The incorporation of a sulfonyl chloride at the 5-position provides a reactive handle for the facile introduction of a sulfonamide linkage, a key functional group known for its hydrogen bonding capabilities and ability to mimic a peptide bond.

Core Principles of Solid-Phase Sulfonamide Synthesis

The solid-phase synthesis of sulfonamides utilizing this compound hinges on a few key principles:

  • Immobilization: A starting material, typically a primary or secondary amine, is anchored to an insoluble polymeric support (resin) via a cleavable linker.

  • Reaction: The resin-bound amine is then reacted with an excess of this compound in the presence of a suitable base. The use of excess reagents drives the reaction to completion.

  • Purification: Unreacted reagents and by-products are removed by simple filtration and washing of the resin, a significant advantage of SPOS.

  • Cleavage: The desired sulfonamide product is released from the solid support by cleaving the linker under specific conditions that do not degrade the product.

Strategic Approaches to Solid-Phase Synthesis

The choice of solid support and linker is paramount and dictates the overall synthetic strategy. Herein, we present two robust protocols utilizing different linker strategies.

Strategy 1: Acid-Labile Linker Approach with Rink Amide Resin

This approach is suitable for the synthesis of sulfonamide libraries where the final product possesses a primary amide at a point of diversity. The Rink Amide linker is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

Objective: To synthesize a library of N-substituted-2,3-dihydro-1,4-benzodioxine-5-sulfonamides.

Materials:

  • Rink Amide AM resin (or equivalent)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow Diagram:

G cluster_loading Fmoc-Amino Acid Loading cluster_sulfonylation Sulfonylation cluster_cleavage Cleavage and Purification deprotection1 Fmoc Deprotection (20% Piperidine in DMF) coupling1 Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt in DMF) deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine in DMF) coupling1->deprotection2 Washing Steps sulfonylation Sulfonylation (this compound, DIPEA in DCM) deprotection2->sulfonylation cleavage Cleavage from Resin (TFA/TIS/H2O) sulfonylation->cleavage Washing & Drying purification Purification (e.g., HPLC) cleavage->purification G cluster_loading Amine Loading cluster_sulfonylation Sulfonylation cluster_activation_cleavage Activation & Cleavage reductive_amination Reductive Amination (Primary Amine, NaBH4) sulfonylation Sulfonylation (this compound, DIPEA) reductive_amination->sulfonylation Washing Steps activation Linker Activation (Iodoacetonitrile) sulfonylation->activation Washing & Drying cleavage Nucleophilic Cleavage (e.g., Amine in THF) activation->cleavage

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride (CAS 850568-59-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the use of this versatile reagent in research and development. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic work.

Introduction: The Role and Reactivity of the Reagent

This compound is a key intermediate in medicinal chemistry and drug development. The benzodioxine moiety is a privileged scaffold found in numerous biologically active compounds, while the sulfonyl chloride group serves as a powerful electrophilic handle for introducing the sulfonamide functional group.[1][2] Sulfonamides are a cornerstone of many pharmaceuticals, valued for their ability to act as bioisosteres for amides and their unique hydrogen bonding capabilities.[2][3]

However, the high reactivity of the sulfonyl chloride group, which makes it synthetically useful, is also the source of its most common side reactions.[4] This guide will focus on identifying, understanding, and mitigating these unwanted pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows a significant amount of 2,3-dihydro-1,4-benzodioxine-5-sulfonic acid as a byproduct. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Prevention

The presence of the corresponding sulfonic acid is the most common issue when working with any sulfonyl chloride, and it is almost always caused by hydrolysis .[5] The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water, which may be present as a contaminant in your reagents, solvents, or glassware, or introduced during the aqueous workup.[6][7]

Mechanism of Hydrolysis vs. Sulfonamide Formation

G cluster_paths SM 2,3-Dihydro-1,4-benzodioxine- 5-sulfonyl chloride SM->p1 SM->p2 Amine Amine Nucleophile (R-NH2) Product Desired Sulfonamide Amine->Product Water Water Contaminant (H2O) SideProduct Sulfonic Acid Byproduct Water->SideProduct p1->Amine Desired Reaction (Anhydrous Conditions) p2->Water Side Reaction: Hydrolysis (Moisture Present)

Caption: Desired amination pathway vs. the competing hydrolysis side reaction.

Preventative Measures:

  • Strict Anhydrous Conditions: The cornerstone of prevention is the rigorous exclusion of moisture. Use freshly distilled, dry solvents and ensure all glassware is oven- or flame-dried before use.[5][8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Controlled Quenching: When the reaction is complete, quench it at a low temperature by pouring the mixture onto ice or into a cold, buffered solution. This minimizes the contact time and temperature at which the unreacted sulfonyl chloride is exposed to a large volume of water, thereby reducing the rate of hydrolysis.[5]

  • Aqueous Workup Strategy: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can paradoxically protect the product from extensive hydrolysis and yield a high-purity solid.[9][10] If your sulfonamide product is a solid, this can be an effective purification strategy.

Expert Insight: Before starting your reaction, consider the hygroscopic nature of your base. For instance, potassium carbonate can absorb significant amounts of water. If using a solid base, ensure it is freshly dried. For liquid amine bases like triethylamine, distillation from a drying agent (e.g., CaH₂) is a prudent preparatory step.

Q2: My sulfonamide yield is low, even after minimizing hydrolysis. What other side reactions could be occurring during amination?

A2: Investigating Alternative Non-Productive Pathways

Low yields in the absence of significant hydrolysis often point to issues with the amine nucleophile or the reaction conditions. The reaction between an amine and a sulfonyl chloride is a competition between the amine and any other nucleophiles present.[11][12]

Troubleshooting Low Sulfonamide Yield

G Start Low Sulfonamide Yield Detected Check_Hydrolysis Check for Sulfonic Acid byproduct (LC-MS, NMR) Start->Check_Hydrolysis Check_Base Is the base also a nucleophile (e.g., pyridine)? Check_Hydrolysis->Check_Base No Cause_Hydrolysis Cause: Moisture Contamination Check_Hydrolysis->Cause_Hydrolysis Yes Check_Stoich Review Amine Stoichiometry (1° vs 2° amine) Check_Base->Check_Stoich No Cause_Base Cause: Base Competition Check_Base->Cause_Base Yes Cause_Stoich Cause: Bis-sulfonylation or Salt Formation Check_Stoich->Cause_Stoich Yes Sol_Dry Solution: Use Anhydrous Techniques Cause_Hydrolysis->Sol_Dry Sol_Base Solution: Use a Non-Nucleophilic Sterically Hindered Base (e.g., DIPEA) Cause_Base->Sol_Base Sol_Stoich Solution: Adjust Stoichiometry; Use >2 eq. of 1° amine or 1 eq. amine + 1 eq. scavenger base Cause_Stoich->Sol_Stoich

Caption: A troubleshooting workflow for diagnosing low sulfonamide yields.

Common Competing Reactions:

  • Reaction with Nucleophilic Bases: If you are using a base like pyridine, it can act as both a base and a nucleophile, competing with your primary amine to react with the sulfonyl chloride. Using a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine can prevent this side reaction.

  • Incorrect Stoichiometry: The reaction produces one equivalent of HCl.

    • With Primary Amines (R-NH₂): If you use only one equivalent of a primary amine, half of it will be consumed as a base to neutralize the generated HCl, forming an unreactive ammonium salt. This effectively halves your yield. You must use at least two equivalents of the primary amine or one equivalent of the amine and at least one equivalent of a non-nucleophilic "scavenger" base.[13]

    • With Secondary Amines (R₂NH): The same principle applies. Use of a scavenger base is standard practice.[11]

  • Bis-Sulfonylation of Primary Amines: While less common, it is possible for a primary amine to react twice, especially if the resulting sulfonamide nitrogen is not sufficiently de-activated. This leads to the formation of an R-N(SO₂Ar)₂ species. This is typically avoided by controlling the stoichiometry and not using a large excess of the sulfonyl chloride.

Q3: How should I handle and store this compound to ensure its stability and reactivity?

A3: Best Practices for Reagent Longevity

Sulfonyl chlorides are inherently moisture-sensitive and can degrade over time, even when stored in what appears to be a sealed container.[14][15] Degradation leads to the formation of the unreactive sulfonic acid, which will reduce the effective molarity of your reagent and introduce impurities from the start.

ParameterRecommended Storage & Handling ProcedureRationale
Storage Store in a desiccator or dry box at the recommended temperature (often 2-8 °C), tightly sealed with paraffin film around the cap.Minimizes exposure to atmospheric moisture and slows decomposition pathways.[14]
Handling Always handle in a glove box or under a stream of inert gas. Use dry syringes or cannulas for transfers.Prevents introduction of moisture and oxygen during weighing and dispensing.[8]
Purity Check Before use, especially if the reagent is old, consider a purity check via ¹H NMR to look for the presence of the sulfonic acid.Verifies the integrity of the starting material, which is critical for reproducible results.
Dispensing Aliquot the required amount and avoid repeatedly opening and closing the main stock bottle.Reduces the number of times the bulk reagent is exposed to the atmosphere.

Expert Insight: If you suspect your sulfonyl chloride has partially hydrolyzed, it is often not practical to purify it. The sulfonic acid byproduct is highly polar and difficult to separate from the reactive sulfonyl chloride. It is almost always more time- and cost-effective to purchase a fresh bottle of the reagent.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the synthesis of N-benzyl-2,3-dihydro-1,4-benzodioxine-5-sulfonamide, highlighting critical steps to avoid common side reactions.

Materials:

  • This compound

  • Benzylamine (distilled)

  • N,N-Diisopropylethylamine (DIPEA, distilled from CaH₂)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under a nitrogen atmosphere, add this compound (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) via a dry syringe and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate dry flask, prepare a solution of benzylamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirring sulfonyl chloride solution at 0 °C over 15-20 minutes. Causality Note: Slow, cold addition helps to control the exotherm of the reaction and minimizes potential side reactions.

  • Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting sulfonyl chloride.

  • Workup:

    • Once complete, cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The HCl wash removes excess amine and DIPEA. The NaHCO₃ wash removes any residual HCl and any sulfonic acid byproduct that may have formed.[5]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization as appropriate to yield the pure sulfonamide.

References

Technical Support Center: Purification Strategies for Products from 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for navigating the purification challenges associated with products derived from 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification hurdles. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the workup and purification of reactions involving this compound.

FAQ 1: My reaction to form a sulfonamide is complete by TLC/LC-MS, but I'm struggling with the initial aqueous workup. What are the best practices?

Answer: A successful aqueous workup is critical for a clean crude product, which in turn simplifies the final purification. The primary goals of the workup are to quench the reaction, remove excess reagents, and separate the desired product from water-soluble byproducts.

Common Issues & Solutions:

  • Emulsion Formation: The amphiphilic nature of some sulfonamides can lead to persistent emulsions during extraction.

    • Troubleshooting:

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, disrupting the emulsion.[1][2]

      • Solvent Modification: If using dichloromethane (DCM), which has a density close to water, switching to a less dense solvent like ethyl acetate can sometimes prevent emulsion formation.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break it up.

  • Product Precipitation: The desired sulfonamide may precipitate at the interface of the organic and aqueous layers, especially if its solubility is limited in the chosen extraction solvent.

    • Troubleshooting:

      • Increase Solvent Volume: Add more of the organic extraction solvent to fully dissolve the precipitated product.

      • Solvent System Change: Consider a more polar organic solvent like a mixture of ethyl acetate and tetrahydrofuran (THF) to improve solubility.

  • Incomplete Phase Separation: This can be due to the presence of residual base (e.g., pyridine, triethylamine) which can act as a surfactant.

    • Troubleshooting:

      • Acidic Wash: A wash with a dilute acid solution (e.g., 1 M HCl) will protonate the amine base, making it water-soluble and facilitating its removal into the aqueous layer.[1][2] Be cautious if your product contains acid-labile functional groups.

      • Multiple Water Washes: Perform several washes with deionized water to remove any remaining water-soluble impurities.

FAQ 2: I'm observing a significant amount of the corresponding sulfonic acid as a byproduct. How can I minimize its formation and remove it effectively?

Answer: The formation of 2,3-dihydro-1,4-benzodioxine-5-sulfonic acid is a common issue arising from the hydrolysis of the sulfonyl chloride starting material.[1] This is often due to the presence of moisture in the reaction.

Minimizing Formation:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Quality: Use a fresh or recently purchased bottle of this compound. If the purity is questionable, it can be recrystallized or purified by short-path distillation if thermally stable.

Effective Removal:

  • Basic Wash/Extraction: The sulfonic acid byproduct is acidic and can be readily removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[2] The deprotonated sulfonic acid will be highly water-soluble.

    • Caution: Be mindful that your desired sulfonamide product may also have acidic protons (e.g., the N-H of a primary or secondary sulfonamide) and could potentially be extracted into the basic aqueous phase. It is crucial to check both the organic and aqueous layers by TLC or LC-MS to ensure your product is not being lost. If product loss is observed, a milder base like NaHCO₃ is preferred over NaOH.

Workflow for Preventing Sulfonyl Chloride Hydrolysis

G cluster_prep Pre-Reaction Setup cluster_reagents Reagent Handling cluster_reaction Reaction Execution prep1 Flame-dry or oven-dry all glassware prep2 Use anhydrous solvents (e.g., distilled over drying agent) prep1->prep2 prep3 Ensure inert atmosphere (Nitrogen or Argon) prep2->prep3 rxn1 Maintain inert atmosphere throughout the reaction prep3->rxn1 reagent1 Use fresh or purified this compound reagent2 Dry amine and base (e.g., triethylamine) if necessary reagent1->reagent2 rxn2 Add sulfonyl chloride dropwise at a controlled temperature (e.g., 0 °C) reagent2->rxn2 minimized_hydrolysis Minimized Sulfonic Acid Byproduct rxn1->minimized_hydrolysis rxn2->minimized_hydrolysis G start Purified Product tlc TLC Analysis (Single Spot?) start->tlc nmr ¹H NMR Spectroscopy (Correct Structure & No Impurity Signals?) tlc->nmr Yes repurify Repurify tlc->repurify No ms Mass Spectrometry (Correct Molecular Ion?) nmr->ms Yes nmr->repurify No hplc HPLC Analysis (Purity >95%?) ms->hplc Yes ms->repurify No final Final Characterized Product hplc->final Yes hplc->repurify No repurify->start

References

troubleshooting guide for reactions with 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

This compound is a key building block in medicinal chemistry. Its primary utility lies in the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[1] Sulfonamides derived from this reagent have been investigated for various biological activities, including as enzyme inhibitors and antihypertensive agents.[1][2] The benzodioxan moiety is a common scaffold in pharmacologically active molecules.[3]

Q2: What are the key safety precautions I should take when handling this reagent?

This compound is a corrosive substance that causes severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4] Crucially, it reacts violently with water. Therefore, it is imperative to handle this compound under anhydrous conditions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Always consult the Safety Data Sheet (SDS) before use.[4][5][6]

Q3: How should I properly store this compound?

Due to its high reactivity with moisture, this reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] Storing it away from water and protic solvents is critical to prevent hydrolysis and maintain its reactivity.

Troubleshooting Guide for Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine to form a sulfonamide is a cornerstone of its application. However, various issues can arise. This guide will help you troubleshoot common problems.

Problem 1: Low or No Product Yield

A low yield of the desired sulfonamide is a frequent challenge. The root cause can often be traced back to reagent quality, reaction conditions, or the workup procedure.[7]

Initial Diagnostic Questions:

  • Is your sulfonyl chloride fresh? Sulfonyl chlorides can degrade upon exposure to moisture.

  • Is your amine pure and dry? Contaminants can interfere with the reaction.

  • Are your solvent and base anhydrous? Water will hydrolyze the sulfonyl chloride.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Detailed Explanations:

  • Sulfonyl Chloride Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, yielding the corresponding sulfonic acid, which is unreactive towards amines.[8][9][10] This is the most common cause of reaction failure. Always use freshly opened or properly stored sulfonyl chloride.

  • Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react slower. In such cases, a slight excess of the amine and extended reaction times may be necessary.

  • Choice of Base and Solvent: A base, such as pyridine or triethylamine (TEA), is typically required to neutralize the HCl generated during the reaction.[11] The choice of base can be critical; a hindered base may be less effective. The solvent should be aprotic and anhydrous, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure the reactants remain in solution and to prevent hydrolysis.

  • Reaction Temperature: These reactions are often performed at 0 °C to room temperature. Running the reaction at very low temperatures can slow down the rate, while higher temperatures may promote side reactions or degradation.

Problem 2: Presence of Sulfonic Acid Impurity

The presence of 2,3-Dihydro-1,4-benzodioxine-5-sulfonic acid in your product is a clear indication of sulfonyl chloride hydrolysis.

Prevention and Removal:

  • Strict Anhydrous Conditions: The paramount preventative measure is the rigorous exclusion of moisture. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Controlled Quenching: Quench the reaction by pouring it onto ice or into cold water. This can minimize hydrolysis of any remaining unreacted sulfonyl chloride.[12]

  • Aqueous Workup: For aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[13]

  • Purification: The sulfonic acid is more polar than the sulfonamide. It can often be removed by:

    • Aqueous Extraction: Washing the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) will deprotonate the sulfonic acid, making it water-soluble and allowing for its removal into the aqueous phase.

    • Chromatography: Standard silica gel chromatography can effectively separate the less polar sulfonamide from the more polar sulfonic acid.

Problem 3: Multiple Spots on TLC, Including a Non-polar Byproduct

Observing a non-polar byproduct in addition to your desired sulfonamide and starting materials may indicate the formation of a bis-sulfonated amine.

Causality and Solution:

  • Bis-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride.

  • Mitigation Strategy: To minimize this side reaction, use a slow, dropwise addition of the sulfonyl chloride solution to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the formation of the monosulfonated product. Adjusting the stoichiometry to use a slight excess of the amine can also help.

Experimental Protocols

General Procedure for Sulfonamide Synthesis
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous solvent (e.g., DCM, THF).

  • Add the base (e.g., triethylamine, 1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Amine Stoichiometry1.0 - 1.2 eqA slight excess can help drive the reaction to completion, especially with less reactive amines.
Sulfonyl Chloride Stoichiometry1.0 - 1.1 eqUsing a large excess can lead to side reactions and purification difficulties.
Base Stoichiometry1.1 - 1.5 eqMust be sufficient to neutralize the HCl generated.
Temperature0 °C to RTBalances reaction rate with minimizing side reactions.
Reaction Time2 - 24 hoursDependent on the nucleophilicity of the amine.
Reaction Mechanism Overview

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom.

Caption: Mechanism of sulfonamide formation.

References

Technical Support Center: Strategies for the Removal of Unreacted 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting protocols for the effective removal of unreacted 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride from reaction mixtures. We address common challenges encountered during experimental work-ups and offer validated procedures to ensure the purity and integrity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the complete removal of unreacted this compound essential?

A1: Complete removal is critical for several reasons. Firstly, sulfonyl chlorides are reactive electrophiles that can interfere with subsequent synthetic steps.[1] Secondly, the presence of this impurity complicates the purification of the desired product, as its polarity can be similar to many organic compounds, leading to co-elution during chromatographic separation.[1] Finally, for drug development applications, residual reactive reagents like sulfonyl chlorides are unacceptable from a safety and regulatory standpoint.

Q2: What are the primary strategies for removing excess this compound?

A2: The core strategy is not to remove the sulfonyl chloride directly, but to convert it into a compound with significantly different physical properties (e.g., polarity, solubility) that is easier to separate. This process is known as "quenching." The three most common approaches are:

  • Aqueous Hydrolysis: Quenching with water or an aqueous base to convert the sulfonyl chloride into the highly polar, water-soluble sulfonic acid salt.[1][2]

  • Amine Quenching: Reacting the sulfonyl chloride with a simple amine to form a highly polar sulfonamide, which can be easily separated.[1][2]

  • Scavenger Resins: Using a solid-supported nucleophile (typically an amine) to react with the sulfonyl chloride, allowing for its removal by simple filtration.[1][2]

The choice of method depends on the stability of your desired product and its physical properties, as summarized in the table below.

Table 1: Comparison of Quenching Methods
MethodIdeal for Products That Are...Key AdvantageKey DisadvantageByproduct
Aqueous Hydrolysis (Basic) Stable to aqueous baseSimple, generates a highly water-soluble byproduct that is easily removed by extraction.Not suitable for base-labile compounds (e.g., esters).2,3-Dihydro-1,4-benzodioxine-5-sulfonic acid (as a salt)
Amine Quench Sensitive to aqueous/basic conditionsCan be performed under non-aqueous conditions.The resulting sulfonamide byproduct must be removed by chromatography or extraction.A simple, polar sulfonamide (e.g., from morpholine)
Scavenger Resins Sensitive to various work-up conditionsByproduct is removed by simple filtration; very clean work-up.Resins can be expensive; reaction may be slower than solution-phase methods.Resin-bound sulfonamide
Q3: How can I monitor the reaction to confirm the sulfonyl chloride has been consumed or removed?

A3: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring the progress of your reaction and work-up.[3][4][5] A standard setup involves a three-lane spotting system on a silica gel plate:

  • Lane 1 (Reference): A spot of your starting material (the compound being sulfonylated).

  • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[4][5]

  • Lane 3 (Reaction Mixture): A spot of the crude reaction mixture.

The disappearance of the this compound spot in Lane 3 indicates its consumption. After quenching, a new, more polar spot corresponding to the sulfonic acid or quencher-adduct should appear, which will have a much lower Retention Factor (Rƒ) on the TLC plate.

Aromatic compounds like the sulfonyl chloride and the resulting sulfonamides are typically UV-active and can be visualized under a UV lamp.[6]

Experimental Protocols & Troubleshooting Guides

Issue 1: My product is stable, and I need a simple, scalable work-up.

Solution: Aqueous Hydrolysis Work-up

This is the most common and straightforward method. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid. By washing with a mild aqueous base like sodium bicarbonate, the sulfonic acid is deprotonated to form a water-soluble sulfonate salt, which is efficiently extracted into the aqueous layer.[1][2]

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice-water bath. This is crucial as the quenching reaction is exothermic.[2]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled mixture with vigorous stirring. Continue adding until gas evolution (CO₂) ceases, indicating neutralization is complete.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), the layers will separate. If you used a water-miscible solvent (e.g., THF, Acetonitrile), first dilute the mixture with an immiscible organic solvent like ethyl acetate.

  • Separation: Separate the organic and aqueous layers. The sodium 2,3-dihydro-1,4-benzodioxine-5-sulfonate byproduct will be in the aqueous layer.[1]

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

A Reaction Mixture (Product + Unreacted Sulfonyl Chloride) B Cool to 0 °C A->B C Slowly add sat. aq. NaHCO₃ B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E Aqueous Layer (Contains Sodium 2,3-dihydro-1,4- benzodioxine-5-sulfonate) D->E Discard F Organic Layer (Contains Desired Product) D->F G Wash with Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Crude Product for Purification H->I

Caption: General workflow for an aqueous basic work-up.

Issue 2: My product contains base-labile functional groups (e.g., esters) or is sensitive to water.

Solution: Amine Quench or Scavenger Resin

If your product cannot tolerate basic or aqueous conditions, a non-aqueous quench is required. Using a simple, nucleophilic amine like morpholine or piperidine will convert the sulfonyl chloride into a stable, highly polar sulfonamide. This new sulfonamide will have a very different Rƒ value from your product, facilitating purification by column chromatography.[1][2]

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Add a simple secondary amine (e.g., morpholine, ~2-3 equivalents relative to the sulfonyl chloride) to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the sulfonyl chloride spot by TLC.[1]

  • Concentration: Once the quench is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the resulting crude residue by flash column chromatography. The highly polar morpholine sulfonamide byproduct will typically remain at the baseline or elute with a very polar solvent system.

cluster_0 Quenching Pathways SulfonylChloride Unreacted 2,3-Dihydro-1,4-benzodioxine- 5-sulfonyl chloride SulfonicAcid Water-Soluble Sulfonic Acid Salt SulfonylChloride->SulfonicAcid  H₂O / Base (Aqueous Quench)   Sulfonamide Polar Sulfonamide Adduct SulfonylChloride->Sulfonamide  Amine (e.g., Morpholine) (Amine Quench)  

Caption: Conversion of the sulfonyl chloride during work-up.

Troubleshooting Common Problems

ProblemPossible CauseRecommended Solution
Streaking on TLC Plate The sample is too concentrated, or the compound is acidic/basic and interacting strongly with the silica gel.[6]Dilute your sample before spotting. If your compounds are basic (e.g., contain amines), add a drop of triethylamine to your TLC eluent. For acidic compounds, add a drop of acetic acid.[6]
Product Co-elutes with Byproduct The polarity of your desired product is too similar to that of the quenched byproduct.Change your quenching strategy. If you performed an amine quench, try an aqueous quench to generate a completely different byproduct (a salt). If quenching is not an option, carefully re-optimize your column chromatography conditions, perhaps by using a different solvent system or switching to a different stationary phase (e.g., alumina).[1]
Low Product Yield After Aqueous Work-up The desired product has some water solubility, leading to loss during the extraction phase.Minimize the number of aqueous washes. Ensure the aqueous washes are saturated with NaCl (brine) to decrease the solubility of organic compounds in the aqueous layer (salting-out effect). If losses are still significant, consider an alternative, non-aqueous work-up like an amine quench or scavenger resin.[2]
Sulfonyl Chloride Persists After Quench Insufficient quenching agent was used, or the quenching reaction was too slow/incomplete.Ensure you use a sufficient excess of the quenching agent (e.g., 2-3 equivalents). Allow for adequate reaction time and stir vigorously, especially in biphasic mixtures, to ensure complete reaction. Monitor by TLC until the sulfonyl chloride spot is completely gone before proceeding with the work-up.

References

Validation & Comparative

A Comparative Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride and Benzenesulfonyl chloride: A Nuanced Perspective for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents, primarily for the formation of sulfonamides and sulfonate esters. While benzenesulfonyl chloride has long been a workhorse in this capacity, the growing demand for structurally diverse and functionally optimized molecules has led to the exploration of substituted analogues. This guide provides an in-depth, objective comparison of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride and the archetypal benzenesulfonyl chloride, offering field-proven insights and experimental data to inform the choices of researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the physicochemical properties of these two reagents is paramount in predicting their behavior in a reaction setting. The table below summarizes their key characteristics.

PropertyThis compoundBenzenesulfonyl chloride
Molecular Formula C₈H₇ClO₄SC₆H₅ClO₂S
Molecular Weight 234.66 g/mol 176.62 g/mol
Appearance Reported as a white crystalline powder.Colorless to yellowish liquid with a pungent odor.
Melting Point Data not readily available13-15 °C
Boiling Point Data not readily available251-252 °C (decomposes)
Solubility Soluble in common organic solvents.Soluble in organic solvents like ether and dichloromethane.

The most striking difference lies in the substitution on the aromatic ring. Benzenesulfonyl chloride presents an unsubstituted phenyl ring, whereas this compound incorporates a fused 1,4-dioxane ring. This structural variance is the primary driver of the differences in their chemical reactivity and potential applications.

Delving into Reactivity: An Electron-Donating Influence

The reactivity of an arylsulfonyl chloride in nucleophilic substitution reactions is intrinsically linked to the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity, leading to a less reactive sulfonyl chloride.

The 2,3-dihydro-1,4-benzodioxine moiety is generally considered to be an electron-donating group due to the presence of the two oxygen atoms whose lone pairs can donate electron density to the aromatic ring through resonance. This electron-donating nature is expected to decrease the electrophilicity of the sulfur atom in this compound compared to the unsubstituted benzenesulfonyl chloride. Consequently, benzenesulfonyl chloride is anticipated to be the more reactive of the two compounds towards nucleophiles.

This theoretical postulation is supported by the general trends observed for substituted benzenesulfonyl chlorides. For instance, p-toluenesulfonyl chloride, which bears an electron-donating methyl group, is known to be less reactive than benzenesulfonyl chloride in some contexts.

Navigating the Synthetic Landscape: Preparation of the Reagents

The accessibility of a reagent is a critical factor in its practical application. Both benzenesulfonyl chloride and its benzodioxan counterpart can be synthesized through established methodologies, though specific protocols for the latter are less commonly documented.

Synthesis of Benzenesulfonyl Chloride

Benzenesulfonyl chloride is typically prepared via the chlorosulfonation of benzene using chlorosulfonic acid. This is a well-established and industrially scalable process.

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  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#5F6368"];

Benzene [label="Benzene"]; ChlorosulfonicAcid [label="Chlorosulfonic Acid"]; BenzenesulfonylChloride [label="Benzenesulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl"];

Benzene -> BenzenesulfonylChloride; ChlorosulfonicAcid -> BenzenesulfonylChloride; BenzenesulfonylChloride -> HCl [label="byproduct", style=dashed]; }

Caption: Synthesis of the target sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized with appropriate laboratory safety precautions.

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a gas outlet, cool chlorosulfonic acid (an excess of 2-4 equivalents) to 0 °C.

  • Substrate Addition: Slowly add 2,3-dihydro-1,4-benzodioxine to the cooled chlorosulfonic acid while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and water with vigorous stirring.

  • Isolation and Purification: The product may precipitate as a solid or separate as an oil. If a solid forms, it can be collected by filtration, washed with cold water, and dried. If an oil separates, extract the mixture with a suitable organic solvent. The organic layer should then be washed, dried, and the solvent removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in the Scientific and Medicinal Arena

Both sulfonyl chlorides serve as valuable building blocks in the synthesis of a wide array of compounds, particularly those with biological activity.

Benzenesulfonyl chloride is a cornerstone reagent for:

  • Synthesis of Sulfonamides: It is extensively used to prepare sulfonamides, a class of compounds with diverse pharmacological properties, including antibacterial ("sulfa drugs"), diuretic, and hypoglycemic activities.

  • Protecting Group Chemistry: The benzenesulfonyl (besyl) group can be used as a protecting group for amines.

  • Hinsberg Test: Classically, it is used in the Hinsberg test to differentiate between primary, secondary, and tertiary amines.

This compound , while less ubiquitous, is a key intermediate for the synthesis of molecules incorporating the 2,3-dihydro-1,4-benzodioxine scaffold. This moiety is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Derivatives of 2,3-dihydro-1,4-benzodioxine have shown a broad spectrum of biological activities, including:

  • Antihypertensive agents

  • Diuretics

  • Anticancer agents

  • Ligands for various receptors , such as adrenergic and serotonergic receptors.

The use of this compound allows for the introduction of a sulfonyl linkage at the 5-position of this important scaffold, enabling the exploration of novel chemical space and the development of new therapeutic agents.

Comparative Experimental Workflow: Sulfonamide Formation

To illustrate the practical differences in their reactivity, a comparative experimental workflow for the synthesis of a model sulfonamide is presented below.

Sulfonamide_Formation_Workflow cluster_0 Benzenesulfonyl Chloride Reaction cluster_1 This compound Reaction Bsc Benzenesulfonyl Chloride Reaction_B Reaction at 0 °C to RT Bsc->Reaction_B Amine_B Amine Amine_B->Reaction_B Base_B Base (e.g., Pyridine) Base_B->Reaction_B Solvent_B Solvent (e.g., DCM) Solvent_B->Reaction_B Workup_B Aqueous Workup Reaction_B->Workup_B Purification_B Purification Workup_B->Purification_B Product_B Sulfonamide Product Purification_B->Product_B Dbsc 2,3-Dihydro-1,4-benzodioxine- 5-sulfonyl chloride Reaction_D Reaction at RT to elevated temp. Dbsc->Reaction_D Amine_D Amine Amine_D->Reaction_D Base_D Base (e.g., Pyridine) Base_D->Reaction_D Solvent_D Solvent (e.g., DCM) Solvent_D->Reaction_D Workup_D Aqueous Workup Reaction_D->Workup_D Purification_D Purification Workup_D->Purification_D Product_D Sulfonamide Product Purification_D->Product_D

Caption: Comparative workflow for sulfonamide synthesis.

Protocol: Comparative Sulfonamide Synthesis

  • Reaction Setup: In two separate flasks, dissolve the amine (1.0 eq) and a base such as pyridine (1.2 eq) in a suitable solvent like dichloromethane (DCM).

  • Addition of Sulfonyl Chloride:

    • Flask 1: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Flask 2: To the second flask at room temperature, add this compound (1.1 eq).

  • Reaction Monitoring:

    • Flask 1: Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Flask 2: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required to drive it to completion. Monitor the progress of both reactions by TLC.

  • Work-up and Purification: Upon completion, dilute both reaction mixtures with DCM and wash sequentially with aqueous HCl, water, and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

Expected Observations and Causality:

Due to its higher reactivity, the reaction with benzenesulfonyl chloride is expected to proceed more rapidly and under milder conditions (starting at 0 °C) than the reaction with this compound. The electron-donating nature of the benzodioxan moiety in the latter necessitates more forcing conditions (room temperature or heating) to achieve a comparable reaction rate.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and benzenesulfonyl chloride is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the synthesis.

  • Benzenesulfonyl chloride remains the reagent of choice for general-purpose sulfonamide and sulfonate ester synthesis where high reactivity and cost-effectiveness are the primary considerations. Its well-understood reactivity profile allows for predictable and efficient transformations.

  • This compound offers a gateway to a class of compounds with significant potential in medicinal chemistry. While its reduced reactivity requires slightly more forcing reaction conditions, the ability to incorporate the privileged 1,4-benzodioxane scaffold into a target molecule can be a significant advantage in the quest for novel therapeutics.

Ultimately, a thorough understanding of the electronic effects that govern the reactivity of these sulfonyl chlorides, coupled with the strategic goals of the research program, will guide the discerning scientist to the optimal choice of reagent.

A Comparative Guide to the Reactivity of Aromatic Sulfonyl Chlorides: 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of two key aromatic sulfonyl chlorides: 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride and the ubiquitous p-toluenesulfonyl chloride (TsCl). As a Senior Application Scientist, my goal is to move beyond simple catalog data and delve into the structural and electronic nuances that dictate their behavior in synthesis, providing field-proven insights to guide your experimental design.

The choice of a sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core structures in a vast array of pharmaceuticals. While TsCl is a workhorse reagent valued for its predictable reactivity, the 2,3-dihydro-1,4-benzodioxine scaffold is an evergreen and versatile template in medicinal chemistry, frequently employed to design molecules with diverse biological activities.[1] Understanding the relative reactivity of its sulfonyl chloride derivative is paramount for its effective application.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

At first glance, both molecules share the same reactive sulfonyl chloride moiety. However, the nature of the attached aromatic ring system is fundamentally different, leading to significant divergences in their chemical behavior.

Caption: Chemical structures of the two compared sulfonyl chlorides.

The table below summarizes their fundamental properties.

PropertyThis compoundp-Toluenesulfonyl chloride (TsCl)
Molecular Formula C₈H₇ClO₄S[2]C₇H₇ClO₂S[3]
Molecular Weight 234.66 g/mol 190.65 g/mol [3]
Appearance White crystalline powder[4]White to light yellow crystalline solid[3][5]
Common Abbreviation -TsCl or TosCl[6][7]
CAS Number 850568-59-1[4]98-59-9

Analysis of Reactivity: Electronic and Steric Effects

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Nucleophilic attack on this sulfur center is the key step in sulfonylation reactions.[3] Both electronic and steric factors of the aromatic substituent profoundly modulate this electrophilicity.

Electronic Effects

The electronic nature of the aromatic ring system directly influences the electron density on the sulfonyl group.

  • p-Toluenesulfonyl chloride (TsCl): The methyl group at the para-position is a weak electron-donating group (+I inductive effect and hyperconjugation). This effect slightly increases electron density on the aromatic ring and, by extension, on the sulfur atom. This donation marginally reduces the electrophilicity of the sulfur, making TsCl slightly less reactive than unsubstituted benzenesulfonyl chloride.

  • This compound: The electronic landscape here is more complex. The two ether-like oxygen atoms in the fused dihydrodioxine ring have opposing effects:

    • Resonance Donation (+R Effect): The lone pairs on the oxygen atoms can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions. This is a powerful deactivating effect on the electrophilicity of the sulfonyl group.

    • Inductive Withdrawal (-I Effect): As oxygen is highly electronegative, it pulls electron density away from the ring through the sigma bonds.

In alkoxy-substituted benzenes, the resonance effect typically dominates. This strong electron-donating character significantly reduces the electrophilicity of the sulfur atom in this compound compared to TsCl.

Steric Hindrance

The accessibility of the electrophilic sulfur atom to an incoming nucleophile is another critical factor.

  • p-Toluenesulfonyl chloride (TsCl): The sulfonyl chloride group and the methyl group are positioned 1,4 to each other, at opposite ends of the benzene ring. This arrangement results in minimal steric hindrance around the reactive center.

  • This compound: The sulfonyl chloride group is at the C5 position, which is ortho to the bulky, non-planar dihydrodioxine ring. This creates significant steric shielding around the sulfur atom, impeding the approach of nucleophiles.[8] This "ortho effect" is a well-documented phenomenon that slows reaction rates.[8][9]

Based on this analysis, This compound is predicted to be substantially less reactive than p-toluenesulfonyl chloride. This is due to the combined deactivating electronic effect of the oxygen atoms and, more significantly, the steric hindrance imposed by the adjacent dihydrodioxine ring. Consequently, reactions with this reagent will likely require more forcing conditions—such as higher temperatures, longer reaction times, or stronger bases—to achieve comparable yields to those with TsCl.

Comparative Experimental Protocol: Synthesis of N-Benzylsulfonamide

To illustrate the practical implications of these reactivity differences, we present a comparative protocol for the sulfonylation of benzylamine. This protocol is designed as a self-validating system; running these experiments in parallel will provide a direct, quantitative measure of the relative reactivity.

Caption: Experimental workflow for comparing sulfonyl chloride reactivity.

Materials
  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and TLC equipment

Step-by-Step Procedure

This procedure should be run in two separate flasks, one for each sulfonyl chloride, under identical conditions.

  • Amine Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (approx. 0.2 M solution). Cool the flask to 0 °C in an ice bath. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (TsCl or the benzodioxine derivative, 1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring:

    • For TsCl: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

    • For this compound: After stirring at room temperature for 2 hours, check the reaction progress by TLC. If significant starting material remains, gently heat the reaction to reflux (approx. 40 °C) and continue monitoring. Longer reaction times (4-12 hours or overnight) may be necessary.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) to remove excess triethylamine and unreacted benzylamine.

    • Saturated NaHCO₃ solution (1x).

    • Brine (1x).

    • Trustworthiness: This rigorous washing sequence ensures the removal of basic and acidic impurities, simplifying the final purification.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Analysis: Determine the yield for both reactions and characterize the products (¹H NMR, ¹³C NMR, MS) to confirm their identity. The expected difference in yield under identical time and temperature conditions will provide the experimental validation of their relative reactivity.

Summary and Field Insights

FeatureThis compoundp-Toluenesulfonyl chloride (TsCl)
Relative Reactivity Lower Higher
Governing Factors Significant steric hindrance (ortho effect) Strong electron-donating resonance from ring oxygensMinimal steric hindrance Weak electron-donating methyl group
Typical Reaction Conditions Often require higher temperatures, longer times, or stronger bases.Standard, mild conditions (0 °C to RT).
Primary Application Context Synthesis of specific, high-value molecules where the benzodioxane moiety is a desired pharmacophore or structural element.[1]General-purpose reagent for activating alcohols and protecting amines.[6]

Expert Commentary:

In drug development, the choice between these two reagents is driven by the synthetic goal. TsCl is the go-to reagent for routine tosylation due to its reliability, cost-effectiveness, and the vast body of literature supporting its use.[6][10] The resulting tosylate is typically an intermediate, valued for its excellent leaving group ability.[3][11][12]

Conversely, one selects this compound when the final sulfonamide or sulfonate ester containing the benzodioxane scaffold is the target molecule itself. The benzodioxane motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The synthetic chemist must be prepared to employ more vigorous reaction conditions to overcome its inherent lower reactivity. This trade-off—a more challenging synthesis for a potentially more valuable final product—is a common consideration in pharmaceutical research.

References

alternative reagents to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry and drug development.[1] First introduced in the revolutionary sulfa drugs, this moiety continues to be a privileged scaffold, present in a vast array of FDA-approved therapeutics, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] The synthesis of sulfonamides is most classically and reliably achieved through the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[2][3]

While this method is efficient, the choice of the sulfonyl chloride reagent is a critical decision that dictates the physicochemical and pharmacological properties of the final molecule. 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a valuable reagent that incorporates the benzodioxine heterocycle, a common motif in biologically active compounds.[4][5] However, the modern synthetic chemist requires a diverse toolkit of sulfonylating agents to conduct structure-activity relationship (SAR) studies, modulate properties like solubility and protein binding, or introduce specific functionalities for downstream applications.

This guide provides an in-depth comparison of several key alternative reagents to this compound. We will delve into the causality behind experimental choices, compare their performance based on reactivity and synthetic utility, and provide validated experimental protocols to empower researchers in their selection process.

The Benchmark: Understanding this compound

This reagent provides a direct route to sulfonamides containing the 2,3-dihydro-1,4-benzodioxine scaffold. This rigid, oxygen-rich heterocyclic system is often explored in drug discovery for its potential to form favorable interactions within biological targets. Its use is primarily driven by the desire to incorporate this specific pharmacophore. However, to build a comprehensive understanding of a target, chemists must explore a wider chemical space, necessitating a broader palette of sulfonylating agents.

A Comparative Analysis of Key Alternative Sulfonyl Chlorides

The utility of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of its appended R-group.[6] This, in turn, influences reaction kinetics and the properties of the resulting sulfonamide. Below, we compare several workhorse reagents used in modern synthesis.

G Benchmark 2,3-Dihydro-1,4-benzodioxine- 5-sulfonyl chloride TsCl p-Toluenesulfonyl chloride (Tosyl chloride) ASC 4-Acetamidobenzenesulfonyl chloride NsCl 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) DansylCl Dansyl chloride BsCl Benzenesulfonyl chloride

Caption: Chemical structures of the benchmark and alternative sulfonyl chlorides.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
  • Structure and Reactivity: TsCl is an aromatic sulfonyl chloride featuring an electron-donating methyl group.[6][7] This group slightly reduces the electrophilicity of the sulfur center compared to the unsubstituted benzenesulfonyl chloride, making it a moderately reactive and highly controllable reagent.

  • Synthetic Utility: As a widely available and inexpensive reagent, TsCl is a workhorse in organic synthesis.[7] It is used to install the "tosyl" (Ts) group, which is valued for its chemical stability. The resulting sulfonamides are robust and non-basic.[7] Beyond sulfonamide formation, TsCl is extensively used to convert alcohols into tosylates, transforming them into excellent leaving groups for substitution and elimination reactions.[8][9]

  • Causality of Choice: Choose TsCl for routine synthesis, large-scale preparations where cost is a factor, or when a simple, stable, and relatively non-polar aromatic sulfonamide is desired. It is the default choice when no additional functionality is required.

4-Acetamidobenzenesulfonyl Chloride (ASC)
  • Structure and Reactivity: ASC contains an acetamido group, which is electronically neutral to weakly deactivating. Its reactivity is comparable to that of TsCl.

  • Synthetic Utility: The primary value of ASC lies in its structural similarity to the original sulfa drugs.[10] The acetamido group serves as a key pharmacophoric element and a hydrogen bond donor/acceptor, which can be critical for biological activity. Synthesizing sulfonamides with ASC is a direct route to creating analogs of classical antibacterial agents.[11][12]

  • Causality of Choice: Select ASC when the goal is to synthesize potential antibacterial agents or to introduce a functional group capable of participating in hydrogen bonding to probe interactions within a biological target.

4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)
  • Structure and Reactivity: The para-nitro group is strongly electron-withdrawing, which significantly increases the electrophilicity of the sulfonyl sulfur.[13] This makes NsCl highly reactive towards amines.

  • Synthetic Utility: The "nosyl" (Ns) group is prized as a protecting group for amines.[13] The resulting N-nosyl sulfonamides are stable to many reaction conditions, but the nosyl group can be selectively cleaved under mild conditions (e.g., with a thiol and base) that leave other protecting groups intact. This orthogonality is highly valuable in multi-step synthesis.[13] Furthermore, the nitro group itself can be reduced to an amine, providing a handle for further derivatization.

  • Causality of Choice: NsCl is the reagent of choice for protecting primary or secondary amines, especially when subsequent N-alkylation or other transformations are planned. Its high reactivity ensures efficient sulfonylation, and its predictable cleavage provides strategic advantages in complex syntheses.[14]

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)
  • Structure and Reactivity: Dansyl chloride is a polycyclic aromatic sulfonyl chloride. Its reactivity is sufficient for efficient reaction with primary and secondary amines.[15]

  • Synthetic Utility: The defining feature of dansyl chloride is its application in fluorescence labeling.[16] The reagent itself is non-fluorescent, but the resulting dansyl sulfonamide adducts are intensely fluorescent, with emission properties sensitive to the local environment.[15][17] This makes it an invaluable tool for protein sequencing, amino acid analysis, and preparing fluorescent probes to study ligand-receptor binding.[16][18]

  • Causality of Choice: Employ dansyl chloride when the objective is not just synthesis but also analysis. It is the ideal reagent for creating fluorescently tagged molecules for use in biochemical assays, fluorescence microscopy, or biophysical studies.[17]

Benzenesulfonyl Chloride (BsCl)
  • Structure and Reactivity: As the parent aromatic sulfonyl chloride, BsCl provides a baseline for reactivity.[19][20] It is more reactive than TsCl due to the absence of an electron-donating group.

  • Synthetic Utility: BsCl is used to install the simplest aromatic sulfonyl group, the "besyl" (Bs) group. It is a cost-effective and versatile reagent for preparing a wide range of sulfonamides in pharmaceutical, agrochemical, and dye synthesis.[19]

  • Causality of Choice: BsCl is a logical choice when a simple, unsubstituted aromatic sulfonamide is needed for SAR studies to serve as a negative control or a starting point for further functionalization on the amine portion of the molecule.

Quantitative Data Summary

ReagentAbbreviationMolar Mass ( g/mol )Key Features & Primary Use CaseRelative Reactivity
This compound -234.66Introduces benzodioxine scaffold for biological screening.Moderate
p-Toluenesulfonyl chloride TsCl190.65Cost-effective, stable sulfonamides; tosylate leaving groups.[7]Moderate
4-Acetamidobenzenesulfonyl chloride ASC233.67Synthesis of sulfa drug analogs; introduces H-bonding moiety.[10]Moderate
4-Nitrobenzenesulfonyl chloride NsCl221.62Amine protection (cleavable nosyl group); high reactivity.[13]High
Dansyl chloride Dansyl-Cl269.75Fluorescent labeling of amines for biochemical analysis.[15]Moderate-High
Benzenesulfonyl chloride BsCl176.62Unsubstituted aromatic sulfonamides; baseline reagent.[20]Moderate-High

Experimental Protocols and Workflows

A self-validating protocol is crucial for reproducible results. The following general procedure for sulfonamide synthesis can be adapted for each of the discussed reagents.

G cluster_workflow General Sulfonamide Synthesis Workflow Start Dissolve Amine & Base in Solvent Reagent Add Sulfonyl Chloride Solution (dropwise at 0 °C) Start->Reagent Step 1 Reaction Stir at Room Temp (Monitor by TLC) Reagent->Reaction Step 2 Workup Aqueous Work-up (Wash with H₂O, brine) Reaction->Workup Step 3 Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Step 4 Purify Purification (Column Chromatography or Recrystallization) Dry->Purify Step 5 End Isolate Pure Sulfonamide Purify->End Step 6

Caption: A typical experimental workflow for sulfonamide synthesis.

General Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide from TsCl

This protocol describes the reaction of p-toluenesulfonyl chloride with benzylamine as a representative example.

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Causality Note: Each wash removes specific impurities. The acid wash protonates and solubilizes the basic catalyst, while the bicarbonate wash neutralizes any HCl by-product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of sulfonamides remains a fundamental operation in drug discovery and development. While this compound is an effective tool for incorporating a specific, valuable scaffold, a broader understanding of alternative reagents is essential for comprehensive chemical exploration. The choice of sulfonyl chloride is a strategic decision. Tosyl chloride and benzenesulfonyl chloride serve as cost-effective standards for general synthesis. 4-Acetamidobenzenesulfonyl chloride provides a direct link to the pharmacophore of classic sulfa drugs. For strategic amine protection, the highly reactive and cleavable nosyl chloride is unparalleled. Finally, when analytical applications are paramount, dansyl chloride offers a gateway to fluorescently labeled molecules. By understanding the distinct reactivity profiles and synthetic advantages of these alternatives, researchers can make informed decisions, accelerating the discovery of novel and effective chemical entities.

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride and its derivatives. These compounds, pivotal in the synthesis of various pharmaceutical agents, demand precise and reliable analytical oversight due to their reactive nature.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methods and validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

The Criticality of Method Validation for Sulfonyl Chloride Derivatives

Comparative Analysis of Key Analytical Techniques

The two most suitable analytical techniques for the characterization of sulfonyl chlorides are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9] The choice between these methods is contingent on the specific derivative's volatility, thermal stability, and the analytical objective (e.g., purity assessment vs. trace level impurity detection).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[5][10] For sulfonyl chlorides, reversed-phase HPLC with UV detection is a common approach.[9][11]

Causality Behind Experimental Choices:

  • Derivatization: Due to the high reactivity of the sulfonyl chloride group, derivatization is often employed to create a more stable derivative for analysis.[9][12][13] This involves reacting the sulfonyl chloride with a nucleophile, such as an amine, to form a stable sulfonamide. This not only enhances stability but can also improve chromatographic properties and detector response.

  • Mobile Phase Selection: A buffered mobile phase is often necessary to control the pH and prevent on-column degradation of the analyte.[9] A typical mobile phase would consist of an acetonitrile/water or methanol/water gradient.

  • Column Choice: A C18 column is a common choice for reversed-phase chromatography of these derivatives, offering good retention and separation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For sulfonyl chlorides, direct analysis can be challenging due to their potential for thermal degradation in the injector port.[9][14]

Causality Behind Experimental Choices:

  • Derivatization: As with HPLC, derivatization to a more thermally stable compound, such as a sulfonamide, is a common strategy to enable reliable GC analysis.[9][15][16]

  • Injector Temperature: Careful optimization of the injector temperature is crucial to minimize thermal degradation of underivatized sulfonyl chlorides.[9]

  • Mass Spectrometry Detection: The mass spectrometer provides high specificity and allows for the identification of unknown impurities based on their fragmentation patterns.[9][17] Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical and sulfur dioxide.[9]

A Framework for Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[18][19] The core validation parameters, as defined by ICH guidelines, are outlined below.[1][20][21]

Caption: Workflow for analytical method validation and lifecycle management.

Comparative Performance Data

The following tables present hypothetical but realistic comparative data for the validation of HPLC-UV and GC-MS methods for the analysis of a derivatized this compound derivative.

Table 1: Comparison of Linearity, LOD, and LOQ

ParameterHPLC-UVGC-MSCausality/Rationale
Linearity (r²) > 0.999> 0.998Both techniques demonstrate excellent linearity, which is crucial for accurate quantification. The slightly higher correlation coefficient for HPLC-UV is often observed.
Range (µg/mL) 1 - 1000.5 - 50The range is established based on the expected concentration of the analyte in the samples. GC-MS often provides a lower detection range.
LOD (µg/mL) 0.30.1The lower limit of detection for GC-MS is attributed to its higher sensitivity.
LOQ (µg/mL) 1.00.5The limit of quantitation is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH)
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%For drug substance assays, typically 98.0 - 102.0%.[2]
Precision (RSD%)
- Repeatability< 1.0%< 1.5%Typically < 1% for drug substance assays.
- Intermediate Precision< 1.5%< 2.0%Typically < 2% for drug substance assays.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a typical stability-indicating HPLC method for a derivatized sulfonyl chloride.

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.

    • Dissolve in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a solution of a primary or secondary amine (e.g., diethylamine) in excess to form the corresponding sulfonamide.

    • Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).

    • Dilute to the mark with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Forced Degradation Studies:

    • To demonstrate specificity, subject the sample to stress conditions (acid, base, oxidation, heat, and light) as per ICH Q1A(R2) guidelines.[10]

    • Analyze the stressed samples to ensure that the degradation products are well-separated from the main peak.[5]

Protocol 2: GC-MS Method for Purity Analysis

This protocol describes a GC-MS method for the purity assessment of a derivatized sulfonyl chloride.

  • Derivatization:

    • Follow the same derivatization procedure as for the HPLC method.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 50-550

      • Scan Mode: Full scan

Logical Relationships in Method Validation

The different validation parameters are interconnected and collectively establish the reliability of the analytical method.

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound derivatives requires a thorough understanding of the analyte's chemical properties and the principles of method validation outlined by regulatory agencies. Both HPLC and GC-MS are powerful techniques for the analysis of these compounds, with the choice of method depending on the specific analytical requirements. Derivatization is a key strategy to enhance the stability and analyzability of these reactive molecules. By following a systematic validation approach and carefully documenting all experimental data, researchers can ensure the development of robust and reliable analytical methods that are fit for their intended purpose, thereby supporting the delivery of safe and effective pharmaceutical products.

References

A Senior Application Scientist's Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: Assessing Efficiency in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of complex molecule synthesis, the choice of a sulfonylating agent can be a critical determinant of success. This guide provides an in-depth technical assessment of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, a reagent of growing interest in medicinal chemistry and drug development. We will objectively compare its performance with established alternatives, supported by available experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of the Benzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its incorporation into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. When appended with a sulfonyl chloride at the 5-position, it becomes a versatile building block for introducing this valuable moiety, often leading to the synthesis of sulfonamides with unique biological activities.

This guide will delve into the practical utility of this compound, evaluating its efficiency against more conventional sulfonylating agents such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.

Comparative Analysis of Sulfonylating Agents

The efficiency of a sulfonylating agent is a multifactorial equation, encompassing reactivity, selectivity, and the stability of the resulting sulfonamide. While direct, side-by-side comparative studies involving this compound are not extensively documented in publicly available literature, we can draw logical comparisons based on its structure and the well-established principles of sulfonylation chemistry.

Reactivity Profile

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring enhance reactivity, while electron-donating groups diminish it.

  • p-Toluenesulfonyl chloride (TsCl): The methyl group in the para position is weakly electron-donating, making TsCl a moderately reactive sulfonylating agent.

  • Benzenesulfonyl chloride: Lacking the deactivating methyl group, benzenesulfonyl chloride is slightly more reactive than TsCl.

  • This compound: The ether linkages of the dioxine ring are generally considered to be weakly electron-donating through resonance, but this effect is counteracted by the inductive electron-withdrawing effect of the oxygen atoms. The overall electronic effect is subtle, and its reactivity is expected to be comparable to or slightly greater than that of benzenesulfonyl chloride.

The following diagram illustrates the key structural features influencing the reactivity of these sulfonylating agents.

G cluster_0 Comparative Reactivity A 2,3-Dihydro-1,4-benzodioxine- 5-sulfonyl chloride B Benzenesulfonyl chloride A->B Comparable or Slightly Higher (Inductive vs. Resonance Effects) C p-Toluenesulfonyl chloride (TsCl) B->C Higher (Absence of Electron-Donating Group)

Caption: Relative reactivity of sulfonyl chlorides.

Performance Data: A Comparative Overview

Quantitative data for direct comparison is often context-dependent, varying with the substrate and reaction conditions. The following table summarizes representative yields for the sulfonylation of a common secondary amine, piperidine, to provide a baseline for comparison.

Sulfonylating AgentSubstrateReaction ConditionsYield (%)Reference
This compound PiperidinePyridine, 0°C to rtData not available-
p-Toluenesulfonyl chloride (TsCl)PiperidinePyridine, rt, 2h~95%General literature
Benzenesulfonyl chloridePiperidine1M NaOH, rt97%

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of a sulfonamide using this compound and a comparative procedure with p-toluenesulfonyl chloride.

Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)sulfonylpiperidine

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add piperidine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start dissolve Dissolve Sulfonyl Chloride in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_amine Add Amine Dropwise cool->add_amine react Stir at Room Temp (12-24h) add_amine->react workup Workup (Extraction & Washes) react->workup purify Purification (Chromatography) workup->purify end End purify->end

Caption: General workflow for sulfonamide synthesis.

Mechanistic Insights: Understanding the "Why"

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and a final deprotonation by a base (such as pyridine or another amine molecule) affords the stable sulfonamide.

G reagents Amine (R₂NH) + Sulfonyl Chloride (R'SO₂Cl) intermediate Tetrahedral Intermediate [R₂NH⁺-SO₂(Cl)R'] reagents->intermediate Nucleophilic Attack product Sulfonamide (R₂N-SO₂R') + HCl intermediate->product Chloride Elimination & Deprotonation

Caption: Simplified mechanism of sulfonamide formation.

The choice of base and solvent can influence the reaction rate and yield. A non-nucleophilic base like pyridine is often preferred as it can also serve as the solvent and effectively scavenges the HCl byproduct.

Conclusion: A Valuable Tool for the Synthetic Chemist

This compound emerges as a valuable reagent for the synthesis of complex molecules, particularly those destined for biological evaluation. Its key advantages include:

  • Introduction of a Privileged Scaffold: The benzodioxane moiety is a well-recognized pharmacophore.

  • Reliable Reactivity: Its reactivity is expected to be robust and predictable, similar to that of benzenesulfonyl chloride.

  • Formation of Stable Sulfonamides: The resulting sulfonamides are generally stable to a wide range of reaction conditions, making them suitable for multi-step syntheses.

While a lack of direct comparative data necessitates some extrapolation, the fundamental principles of organic chemistry strongly support the efficacy of this compound in complex molecule synthesis. As its use becomes more widespread, further experimental data will undoubtedly solidify its position in the synthetic chemist's toolkit.

A Comparative Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of reagents is paramount to achieving desired molecular architectures with optimal efficiency and functionality. Among the myriad of sulfonylating agents, 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride has emerged as a reagent of significant interest, particularly for the synthesis of sulfonamides with potential biological activities. This guide provides an in-depth, objective comparison of this compound with commonly employed alternatives, namely p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), in the context of a cornerstone reaction: the synthesis of N-aryl sulfonamides.

The Strategic Value of the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1][2] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing receptor binding or metabolic stability. Consequently, the use of this compound as a building block allows for the direct installation of this valuable pharmacophore into a target molecule via a stable sulfonamide linkage. Sulfonamides derived from this scaffold have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents.[3][4][5][6]

Comparative Performance in N-Aryl Sulfonamide Synthesis

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a fundamental transformation in organic chemistry. A well-known named reaction that utilizes this transformation is the Hinsberg Test , which historically served to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali.[7][8][9] In this guide, we will focus on the preparative aspects of this reaction to compare the efficacy of our featured sulfonyl chloride.

To provide a clear comparison, we will consider the synthesis of a representative N-aryl sulfonamide. While direct side-by-side comparative studies are limited in the literature, we can extrapolate performance based on reported experimental data for analogous reactions.

Workflow for N-Aryl Sulfonamide Synthesis

The general workflow for the synthesis of N-aryl sulfonamides using a sulfonyl chloride is depicted below:

Sulfonamide Synthesis Workflow reagents Aryl Amine + Sulfonyl Chloride + Base reaction Reaction in Suitable Solvent reagents->reaction Mixing workup Aqueous Workup (e.g., extraction) reaction->workup Quenching purification Purification (e.g., recrystallization, chromatography) workup->purification product N-Aryl Sulfonamide purification->product

Caption: General workflow for N-aryl sulfonamide synthesis.

Experimental Data Comparison

The following table summarizes typical reaction conditions and reported yields for the synthesis of N-aryl sulfonamides using this compound and its alternatives.

Sulfonylating AgentAmine SubstrateBaseSolventReaction ConditionsYield (%)Reference(s)
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride 2,3-dihydro-1,4-benzodioxin-6-amine10% aq. Na₂CO₃WaterStirring at room temp. for 4-5 h80% (for the tosylated analog)[3][10]
p-Toluenesulfonyl chloride (Tosyl Chloride) AnilinePyridinePyridineNot specifiedHigh[11][12]
p-Toluenesulfonyl chloride (Tosyl Chloride) 2,4-dinitroanilinePyridinePyridineNot specified85%[13]
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) o-n-pentoxyaniline10% aq. NaOHDichloromethaneTwo-phase system90%[14]
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) 1,1-diphenylhydrazineNaHCO₃AcetonitrileStirring at room temp. for 2 days48%[15][16]

Note: The yield for the reaction with 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is inferred from a similar reaction with tosyl chloride and the corresponding amine from the benzodioxine family. Direct yield data for the reaction of an external amine with this compound needs to be located in more specific literature for a direct comparison.

Analysis of Advantages

This compound:
  • Introduction of a Bioactive Scaffold: The primary advantage lies in the direct incorporation of the medicinally relevant 2,3-dihydro-1,4-benzodioxine moiety.[1][2] This can be a strategic shortcut in a drug discovery program, potentially imparting favorable biological properties to the final compound.[3][4]

  • Favorable Reaction Conditions: The synthesis of related sulfonamides has been reported to proceed in high yield under mild, aqueous conditions at room temperature, which is advantageous for substrates that may be sensitive to harsh conditions.[3][10]

p-Toluenesulfonyl chloride (Tosyl Chloride):
  • Cost-Effectiveness and Availability: Tosyl chloride is a widely available and relatively inexpensive reagent, making it a workhorse in both academic and industrial laboratories.[11]

  • Robust and Well-Established Chemistry: The reactions of tosyl chloride are well-documented, and the resulting tosylates and sulfonamides are generally stable, making it a reliable choice for protecting group strategies and general synthesis.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride):
  • Fluorescent Tagging: The most significant advantage of dansyl chloride is the introduction of a highly fluorescent dansyl group.[17][18] The fluorescence of the resulting sulfonamide is often sensitive to the local environment, making it a valuable tool for biochemical and analytical applications, such as protein labeling and fluorescence resonance energy transfer (FRET) studies.[17][19]

  • High Reactivity: Dansyl chloride is a highly reactive reagent that readily forms stable sulfonamides with primary and secondary amines.[17]

Mechanistic Considerations

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds through a nucleophilic substitution reaction at the sulfur atom. The amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Sulfonamide Formation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation R-NH2 R-NH₂ Ar-SO2Cl Ar-SO₂Cl R-NH2->Ar-SO2Cl attacks S intermediate [Intermediate] Ar-SO2Cl->intermediate intermediate2 [Intermediate] intermediate->intermediate2 R-NH(H)-SO2Ar R-NH(H)-SO₂Ar + Cl⁻ intermediate2->R-NH(H)-SO2Ar R-NH(H)-SO2Ar_2 R-NH(H)-SO₂Ar product R-N⁻-SO₂Ar + Base-H⁺ R-NH(H)-SO2Ar_2->product base Base base->product

Caption: Mechanism of sulfonamide formation.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Sulfonamides using 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (Adapted from a similar synthesis)
  • Dissolve the aryl amine (1.0 eq.) in an aqueous solution of sodium carbonate (10%).

  • To this solution, add 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.05 eq.) portion-wise while stirring at room temperature.

  • Continue stirring at room temperature for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute HCl to precipitate the sulfonamide product.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.[3][10]

General Procedure for the Hinsberg Test (Illustrative of Tosyl Chloride Reactivity)
  • To a test tube, add the amine (0.5 mmol), 5 mL of 10% aqueous NaOH, and benzenesulfonyl chloride (or tosyl chloride) (0.6 mmol).

  • Stopper the test tube and shake vigorously for 5-10 minutes.

  • Observation 1: If a clear solution forms, the amine is likely primary. Acidify the solution with dilute HCl. The formation of a precipitate confirms a primary amine.

  • Observation 2: If a precipitate forms and does not dissolve in the alkaline solution, the amine is likely secondary.

  • Observation 3: If the amine remains as a separate layer and does not react, it is likely a tertiary amine.[7][8][9]

General Procedure for Dansylation of an Aromatic Amine
  • Dissolve the aromatic amine (1.0 eq.) in a suitable solvent such as dichloromethane.

  • Add an aqueous solution of a base (e.g., 10% NaOH) to create a two-phase system.

  • Add a solution of dansyl chloride (1.0-1.2 eq.) in the organic solvent dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Separate the organic layer, wash with dilute acid and then water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain the fluorescent N-aryl-dansylamide.[14]

Conclusion

The choice of a sulfonylating agent for the synthesis of N-aryl sulfonamides is a strategic decision that should be guided by the desired properties of the final product and the overall synthetic goals.

  • This compound is the reagent of choice when the objective is to incorporate a medicinally relevant and biologically active scaffold directly into the target molecule. Its use can streamline the synthesis of potential drug candidates.

  • p-Toluenesulfonyl chloride remains a reliable and cost-effective option for general sulfonamide synthesis and as a robust protecting group for amines.

  • Dansyl chloride is unparalleled when the introduction of a fluorescent reporter group is required for analytical or biochemical studies.

By understanding the distinct advantages of each of these reagents, researchers, scientists, and drug development professionals can make informed decisions to accelerate their research and development efforts.

References

A Cost-Benefit Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and cost-effective synthesis of novel therapeutics. The sulfonamide moiety is a cornerstone of many successful drugs, and the choice of the corresponding sulfonyl chloride reagent can significantly impact the overall synthetic strategy. This guide provides an in-depth cost-benefit analysis of a specialty reagent, 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, in comparison to more conventional alternatives like benzenesulfonyl chloride and p-toluenesulfonyl chloride. Our analysis is framed within the context of synthesizing a key precursor for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant family of anticancer agents.[1][2]

The Strategic Importance of the Benzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors and enzymes.[3] Its inclusion can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties. In the realm of PARP inhibitors, this moiety has been explored for its potential to form crucial interactions within the enzyme's active site, contributing to enhanced potency and selectivity.[1][4] The direct introduction of this scaffold via its sulfonyl chloride derivative presents an attractive, albeit potentially costly, synthetic route.

Comparative Synthesis of a PARP Inhibitor Precursor

To provide a tangible basis for our analysis, we will consider the synthesis of a hypothetical, yet representative, PARP inhibitor precursor: N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide. This intermediate contains the core benzodioxane sulfonamide structure that can be further elaborated to generate final drug candidates. We will compare its synthesis using this compound against a more traditional approach utilizing benzenesulfonyl chloride.

Route 1: The Direct Approach with a Specialty Reagent

This route employs the direct coupling of this compound with p-phenylenediamine.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

  • To a stirred solution of p-phenylenediamine (1.2 equivalents) in anhydrous pyridine at 0 °C, slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Route 2: The Economical Approach with a Commodity Reagent

This multi-step approach begins with the more readily available and less expensive benzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-(4-aminophenyl)benzenesulfonamide

  • To a solution of p-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add benzenesulfonyl chloride (1.0 equivalent) dropwise.[5]

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified N-(4-aminophenyl)benzenesulfonamide.

Cost-Benefit Analysis: A Head-to-Head Comparison

ParameterThis compoundBenzenesulfonyl Chloride & p-Toluenesulfonyl Chloride
Reagent Cost High (Specialty Chemical)Low (Commodity Chemical)
Number of Synthetic Steps Fewer (Direct introduction of the desired scaffold)More (Requires subsequent steps to build the benzodioxane ring)
Overall Yield (Estimated) Potentially lower due to the complexity of the reagentPotentially higher for the initial sulfonamide formation
Purification Likely requires column chromatographyOften purified by simple recrystallization
Time and Labor Less time and labor due to fewer stepsMore time and labor intensive
Process Scalability May present challenges due to reagent cost and availabilityHighly scalable due to readily available starting materials
Waste Generation Lower due to fewer stepsHigher due to additional synthetic transformations

In-Depth Discussion

Cost: The primary drawback of this compound is its significantly higher cost compared to benzenesulfonyl chloride or p-toluenesulfonyl chloride, which are bulk chemicals. While a precise price for the specialty reagent is not publicly available from all suppliers, its complex structure and limited number of commercial sources indicate a premium price point.

Synthesis Efficiency: The direct route using the benzodioxane sulfonyl chloride is more convergent and involves fewer synthetic steps. This can be a major advantage in a research and development setting where speed is critical. However, the overall yield and ease of purification need to be considered. Reactions with complex sulfonyl chlorides may sometimes result in lower yields and require more demanding purification techniques like column chromatography, which can be a bottleneck in scaling up a synthesis. In contrast, the reaction with simpler sulfonyl chlorides like benzenesulfonyl chloride often proceeds in high yield and the resulting sulfonamides can frequently be purified by a simple recrystallization, a more scalable and cost-effective method.[5]

Reactivity: The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive.[6] The ether linkages in the 2,3-dihydro-1,4-benzodioxine ring are weakly electron-donating, which might slightly decrease the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. Conversely, the methyl group in p-toluenesulfonyl chloride is also electron-donating, leading to a slight deactivation.[6] This difference in reactivity could influence reaction times and conditions.

Visualization of Synthetic Pathways

Synthetic_Pathway_Comparison cluster_0 Route 1: Direct Approach cluster_1 Route 2: Economical Approach A This compound C N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide A->C B p-Phenylenediamine B->C D Benzenesulfonyl Chloride F N-(4-aminophenyl)benzenesulfonamide D->F E p-Phenylenediamine E->F G Further Elaboration to PARP Inhibitor F->G

Caption: Comparative synthetic routes to a PARP inhibitor precursor.

Decision-Making Framework for Reagent Selection

The choice between these reagents is not straightforward and depends heavily on the specific goals of the synthesis.

Decision_Making_Framework Start Project Goal? Speed Rapid Access to Novel Analogs (R&D) Start->Speed Cost Cost-Effective, Scalable Synthesis (Process Development) Start->Cost Specialty Use this compound Speed->Specialty Commodity Use Benzenesulfonyl Chloride / p-Toluenesulfonyl Chloride Cost->Commodity

Caption: A decision tree for selecting the appropriate sulfonyl chloride.

Conclusion and Expert Recommendation

For early-stage drug discovery and the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies, the higher cost of This compound can be justified. The ability to directly and quickly introduce the desired benzodioxane moiety significantly accelerates the design-make-test-analyze cycle.

However, for later-stage development, process optimization, and large-scale synthesis, the cost of this specialty reagent would likely be prohibitive. In this scenario, developing a de novo synthesis of the target molecule from cheaper, readily available starting materials like benzenesulfonyl chloride or p-toluenesulfonyl chloride is the more prudent and economically viable strategy. While this approach requires more synthetic steps and a greater initial investment in process development, the long-term cost savings on raw materials for multi-kilogram production would be substantial.

Ultimately, the choice of sulfonylating agent is a strategic decision that must be aligned with the stage of the drug development pipeline and the overarching goals of the project.

References

A Comparative Guide to the Biological Activity of Isomers Derived from 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone of modern pharmacology. Its rigid, yet conformationally distinct structure has proven to be a versatile template for engaging a wide array of biological targets. When functionalized with a sulfonamide group, a pharmacophore renowned for its diverse biological activities, the resulting derivatives present a rich landscape for drug discovery.[1] However, the precise placement and stereochemistry of this sulfonamide group are not trivial considerations; they are critical determinants of the molecule's ultimate biological function.

This guide provides a comprehensive comparison of the biological activities of isomers derived from 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride. In the absence of direct head-to-head comparative studies for all isomeric forms, this analysis synthesizes data from studies on closely related analogues to build a robust, evidence-based understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. We will explore how a simple shift in the position of the sulfonyl chloride from the 5- to the 6-position, or a change in the stereochemistry of substituents, can dramatically alter the biological targets and efficacy of the resulting molecules.

The Decisive Role of Isomerism in Biological Activity

Isomerism, in all its forms, is a fundamental concept in drug design. For derivatives of 2,3-dihydro-1,4-benzodioxine, two types of isomerism are of paramount importance:

  • Positional Isomerism: The location of the sulfonamide group on the aromatic ring dictates the electronic and steric properties of the molecule, influencing how it interacts with the binding pockets of target proteins. As we will see, derivatives from the 5-position and 6-position of the benzodioxine ring engage with entirely different biological systems.

  • Stereoisomerism: The introduction of chiral centers, either on the dioxine ring or on substituents, results in enantiomers or diastereomers. The three-dimensional arrangement of atoms in these stereoisomers can lead to vastly different binding affinities and functional activities at chiral biological targets such as G-protein coupled receptors (GPCRs).

The profound impact of stereoisomerism is well-documented for 1,4-benzodioxan derivatives targeting α1-adrenoceptors and 5-HT1A serotonin receptors. In many cases, one enantiomer (the eutomer) is significantly more potent than the other (the distomer), and remarkably, a reversal of enantioselectivity has been observed where the eutomer for one receptor is the distomer for another.[2][3] This highlights the necessity of chiral synthesis and separation to unlock the full therapeutic potential and selectivity of these compounds.

Comparative Biological Landscape: 5-Sulfonyl vs. 6-Sulfonyl Derivatives

While direct comparative data is scarce, the existing literature points towards distinct biological activity profiles for derivatives of this compound versus its 6-sulfonyl positional isomer.

The 5-Sulfonyl Isomers: Targeting Cardiovascular and Oncological Pathways

Research into derivatives from the 5-position of the benzodioxine ring has revealed potential applications in cardiovascular medicine and oncology.

  • Diuretic and Antihypertensive Activity: Early studies on a series of 5-sulfamoyl-2,3-dihydro-1,4-benzodioxins demonstrated that these compounds exhibit diuretic and antihypertensive properties.[4][5] Although their activity was found to be lower than the comparator drug, trichloromethiazide, this finding establishes a clear biological effect for this isomeric class.[4] The mechanism is likely related to the sulfonamide group's ability to act as a carbonic anhydrase inhibitor, a well-known principle in diuretic drug design.

  • PARP1 Inhibition: More recently, a closely related analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1) with an IC50 of 5.8 μM.[6] PARP1 is a crucial enzyme in the DNA damage repair pathway and a validated target in oncology. This discovery is significant as it suggests that the 5-position provides a scaffold for targeting enzymes involved in cancer, a completely different therapeutic area compared to the known activities of the 6-sulfonyl derivatives.

The 6-Sulfonyl Isomers: A Focus on Enzyme Inhibition and Antimicrobial Activity

In contrast, the biological evaluation of derivatives from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride has predominantly focused on their potential as enzyme inhibitors and antimicrobial agents.

  • Enzyme Inhibition: A number of studies have reported the synthesis of N-aryl and N-substituted derivatives of 2,3-dihydrobenzo[2][7]dioxine-6-sulfonamide and their evaluation against various enzymes. These compounds have shown moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, and promising activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways.

  • Antimicrobial Activity: Several of the parent N-aryl-2,3-dihydrobenzo[2][7]dioxine-6-sulfonamides and their derivatives have demonstrated proficient activity against a panel of bacterial and fungal species.

The divergent biological activities of the 5- and 6-sulfonyl isomers are summarized in the table below.

Isomer PositionPrimary Biological Activities InvestigatedKey Molecular TargetsTherapeutic Potential
5-Sulfonyl Derivatives Diuretic, Antihypertensive, AnticancerCarbonic Anhydrase (putative), PARP1[6]Hypertension, Edema, Cancer
6-Sulfonyl Derivatives Enzyme Inhibition, AntimicrobialAChE, BChE, LOX, Bacterial/Fungal targetsNeurodegenerative diseases, Inflammation, Infectious diseases

The Inferred Importance of Stereochemistry for 5-Sulfonyl Derivatives

While specific studies on the stereoselectivity of this compound derivatives are not yet available, the extensive research on other benzodioxane analogues provides a compelling rationale for its critical importance. The reversed enantioselectivity observed for 1,4-dioxane derivatives at α1-adrenergic and 5-HT1A receptors underscores how subtle changes in the 3D arrangement of a molecule can dictate its receptor affinity and selectivity.[2][3]

For instance, the (S)-enantiomer of one particular 1,4-dioxane derivative was found to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoceptors, while the (R)-enantiomer was the eutomer for the α1d-adrenoceptor subtype and showed promise for its anticancer activity in prostate cancer cells.[3] This strongly suggests that if derivatives of this compound were to be developed as, for example, adrenoceptor modulators, the separation and individual testing of their stereoisomers would be an essential step to identify the most potent and selective therapeutic agent.

Experimental Protocols for Comparative Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments that would enable a direct and quantitative comparison of the biological activities of isomers derived from this compound.

Protocol 1: In Vitro PARP1 Inhibition Assay

This protocol is designed to quantify the inhibitory activity of the test compounds against the PARP1 enzyme, a key target for 5-substituted benzodioxine derivatives.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Procedure:

  • Coat the streptavidin-coated plates with histone H1.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding a mixture of PARP1 enzyme, NAD+, and biotinylated NAD+.

  • Incubate the plate to allow the PARPylation reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol determines the binding affinity of the test compounds for α1-adrenoceptor subtypes, a common target for 1,4-benzodioxan derivatives.

Materials:

  • Cell membranes from CHO or HeLa cells expressing human cloned α1A, α1B, and α1D adrenoceptors.[8]

  • [3H]Prazosin (radioligand)

  • Test compounds dissolved in DMSO

  • Binding buffer (e.g., Tris-HCl, MgCl2)

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • In a multi-well plate, combine the cell membranes, [3H]prazosin at a fixed concentration, and the test compounds at varying concentrations.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the non-specific binding using a high concentration of an unlabeled competitor (e.g., phentolamine).

  • Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibitory constant) value.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.

G cluster_0 2,3-Dihydro-1,4-benzodioxine Core cluster_1 Positional Isomers cluster_2 Biological Targets & Activities Core Benzodioxine Scaffold 5-Sulfonyl 5-Sulfonyl Derivatives Core->5-Sulfonyl 6-Sulfonyl 6-Sulfonyl Derivatives Core->6-Sulfonyl PARP1 PARP1 Inhibition (Anticancer) 5-Sulfonyl->PARP1 Diuretic Diuretic/Antihypertensive 5-Sulfonyl->Diuretic Enzyme_Inhibition AChE/BChE/LOX Inhibition (Neuroprotective/Anti-inflammatory) 6-Sulfonyl->Enzyme_Inhibition Antimicrobial Antimicrobial Activity 6-Sulfonyl->Antimicrobial

Caption: Divergent biological activities of 5- and 6-sulfonyl positional isomers.

G cluster_0 Chiral Benzodioxine Derivative cluster_1 Biological Receptors Racemate Racemic Mixture (R and S enantiomers) S-enantiomer S-enantiomer Racemate->S-enantiomer R-enantiomer R-enantiomer Racemate->R-enantiomer Receptor_A Receptor A (e.g., 5-HT1A) Receptor_B Receptor B (e.g., α1-Adrenoceptor) S-enantiomer->Receptor_A High Affinity (Eutomer) S-enantiomer->Receptor_B Low Affinity (Distomer) R-enantiomer->Receptor_A Low Affinity (Distomer) R-enantiomer->Receptor_B High Affinity (Eutomer)

Caption: Principle of stereoselectivity in receptor binding.

Conclusion

The isomers derived from this compound represent a promising, yet underexplored, area of medicinal chemistry. The available evidence strongly suggests that both positional and stereoisomerism are critical factors that dictate the biological activity of these compounds. The divergence in biological targets between the 5- and 6-sulfonyl derivatives—from oncology and cardiovascular disease to neuroprotection and infectious diseases—highlights the remarkable versatility of the benzodioxine scaffold.

Future research should focus on the systematic synthesis and parallel evaluation of both positional and stereoisomers of these sulfonamide derivatives. Such studies are essential to fully elucidate the structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to undertake these critical investigations. By embracing the complexity of isomerism, the scientific community can unlock the next generation of therapeutics from this enduring and valuable chemical scaffold.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, immediate safety and logistical information for handling 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, a reactive sulfonyl chloride derivative. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through our commitment to your safety.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound, like other sulfonyl chlorides, is a corrosive and water-reactive compound. Its primary hazards stem from its ability to cause severe skin burns and eye damage, respiratory irritation, and harm if swallowed. The reactivity with water is a crucial consideration, as this reaction can be vigorous and produce corrosive byproducts. A thorough understanding of these risks is the first step in establishing a safe handling protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Tightly fitting safety goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronCertified chemical fume hood
Reaction Setup Tightly fitting safety goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronCertified chemical fume hood
Work-up/Quenching Tightly fitting safety goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronCertified chemical fume hood
Spill Cleanup Tightly fitting safety goggles and a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

The Rationale Behind the Gear:

  • Eye and Face Protection : The combination of safety goggles and a face shield provides maximum protection against splashes of the corrosive material.[1]

  • Hand Protection : Chemical-resistant gloves are essential to prevent severe skin burns upon contact.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A chemical-resistant lab coat or apron protects your skin and personal clothing from contamination.[1] For larger scale operations or increased splash potential, a chemical-resistant suit is recommended.

  • Respiratory Protection : All handling and disposal steps must be performed in a certified chemical fume hood to prevent the inhalation of corrosive vapors and acidic gases that can be generated.[2]

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is paramount to ensuring safety. The following workflow illustrates the key stages of handling this compound.

prep Preparation - Verify fume hood function - Assemble all necessary PPE - Prepare spill kit weigh Weighing & Transfer - Use a dedicated, clean spatula - Minimize air exposure - Tightly seal container immediately prep->weigh Proceed with caution reaction Reaction Setup - Add reagent slowly to the reaction mixture - Monitor for any exothermic reaction weigh->reaction workup Work-up & Quenching - Use a non-aqueous workup if possible - If quenching with water/base, do so slowly and in an ice bath reaction->workup disposal Waste Disposal - Segregate waste streams - Follow neutralization protocol for aqueous waste workup->disposal

A workflow for handling this compound.

Emergency Response: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Protocol:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management Protocol:

  • Evacuate : Clear all non-essential personnel from the immediate area.[2]

  • Control Vapors : Ensure the chemical fume hood is operational to manage any vapors.[2]

  • Containment : Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] DO NOT USE WATER .

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

  • Report : Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical final step in the safe handling of this compound.

Bulk Quantities:

Bulk quantities of the unreacted sulfonyl chloride must be disposed of as hazardous waste.[2][4]

  • Waste Segregation : This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

  • Container and Labeling : Ensure the waste container is tightly sealed and clearly labeled with the full chemical name and associated hazards (Corrosive, Water-Reactive).

Neutralization of Small, Residual Quantities:

For small amounts of residual sulfonyl chloride (e.g., from cleaning glassware), a careful neutralization process can be performed by trained personnel in a controlled environment.[4]

start Start: Residual Sulfonyl Chloride prep Preparation - Work in a fume hood - Prepare a cold (ice bath) basic solution (e.g., 5% sodium bicarbonate) start->prep addition Slow Addition - Add the sulfonyl chloride solution dropwise to the stirred basic solution prep->addition monitor Monitoring - Control the rate of addition to manage the exothermic reaction and gas evolution addition->monitor stir Continued Stirring - Stir for at least 30-60 minutes after addition is complete monitor->stir ph_check pH Verification - Allow to warm to room temperature - Check pH to ensure it is neutral or slightly basic stir->ph_check disposal Final Disposal - Dispose of the neutralized aqueous solution according to institutional guidelines for aqueous hazardous waste ph_check->disposal

A step-by-step process for the neutralization of residual sulfonyl chloride.

Causality in Neutralization: The slow, dropwise addition of the sulfonyl chloride to a cold, stirred basic solution is critical.[4] This method ensures that the exothermic reaction is well-controlled, preventing a dangerous temperature increase and rapid evolution of corrosive gases. Adding the base to the sulfonyl chloride is strongly discouraged as it can lead to a localized, uncontrolled reaction.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.